molecular formula C15H22O2 B1252529 Neoprocurcumenol CAS No. 102130-91-6

Neoprocurcumenol

Numéro de catalogue: B1252529
Numéro CAS: 102130-91-6
Poids moléculaire: 234.33 g/mol
Clé InChI: DAUDFKSHOYLOOB-ZFWWWQNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Neoprocurcumenol has been reported in Curcuma aromatica with data available.
insecticide from Curcuma aromatica;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUDFKSHOYLOOB-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019969
Record name Neoprocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102130-91-6
Record name Neoprocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Neoprocurcumenol?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Neoprocurcumenol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a guaiane-type sesquiterpenoid characterized by a bicyclic [5.7.0] carbon skeleton. Its systematic IUPAC name is (3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one.

Chemical Structure:

Chemical structure of this compound
Figure 1. 2D Chemical Structure of this compound.

Molecular Identifiers:

  • Molecular Formula: C₁₅H₂₂O₂

  • Molecular Weight: 234.33 g/mol [1]

  • CAS Number: 102130-91-6[1]

  • InChI Key: DAUDFKSHOYLOOB-ZFWWWQNUSA-N[2]

  • SMILES: CC1=C2CC--INVALID-LINK--(C)O[3]

Physicochemical and Biological Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following quantitative and qualitative information has been reported.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂[1][2][3][4][5]
Molecular Weight234.33 g/mol [1][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Melting Point Data not available
Boiling Point Data not available
Specific Rotation Data not available
Table 2: Biological Activity of this compound
ActivityTest OrganismParameterValueSource
LarvicidalMosquito larvaeLC₅₀13.69 ppm[1][4]
LC₉₀23.92 ppm[1][4]

Experimental Protocols

Isolation of this compound from Curcuma aromatica

The following protocol is a generalized procedure based on reported methods for the isolation of this compound from the rhizomes of Curcuma aromatica.

Objective: To isolate this compound from the dried rhizomes of Curcuma aromatica.

Materials and Reagents:

  • Dried and powdered rhizomes of Curcuma aromatica

  • Petroleum ether

  • Silica gel for flash chromatography

  • Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard analytical equipment for characterization (NMR, MS)

Methodology:

  • Extraction:

    • The dried and powdered rhizomes of Curcuma aromatica are subjected to extraction with petroleum ether. This can be performed using a Soxhlet apparatus for exhaustive extraction or by maceration with agitation.

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Fractionation:

    • The crude petroleum ether extract is subjected to bioassay-guided fractionation using flash chromatography on a silica gel column.

    • The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification:

    • Fractions showing the presence of this compound (as identified by comparison with a standard or by spectroscopic analysis) are pooled and concentrated.

    • Further purification may be necessary and can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to obtain the compound in high purity (>98%).

  • Characterization:

    • The purified compound is then characterized using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm its identity and structure.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action for its observed biological activities.

However, this compound belongs to the class of guaiane-type sesquiterpenes. This class of compounds has been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective effects. Some guaianolides, a subclass of guaiane sesquiterpenes, are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Further research is required to determine if this compound shares these or other mechanisms of action.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow start Dried Rhizomes of Curcuma aromatica extraction Extraction with Petroleum Ether start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract chromatography Flash Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection and TLC Monitoring chromatography->fractionation purification Further Purification (e.g., preparative HPLC) fractionation->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Isolation workflow for this compound.

References

Neoprocurcumenol: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprocurcumenol is a sesquiterpenoid compound that has garnered interest for its biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported as a bioactive compound isolated from the rhizomes of Curcuma aromatica Salisb., a member of the Zingiberaceae family commonly known as wild turmeric.[1][2] The discovery was the result of a bioassay-guided fractionation aimed at identifying larvicidal compounds from the plant extract.[1][3]

Natural Source:
  • Plant Species: Curcuma aromatica Salisb.[1][2]

  • Part of Plant: Rhizomes[1][2]

Experimental Protocols

The isolation of this compound from Curcuma aromatica rhizomes was achieved through a series of extraction and chromatographic techniques. The following protocols are based on the methods described in the primary literature.[1]

Plant Material and Extraction
  • Plant Material: Fresh rhizomes of Curcuma aromatica.

  • Extraction Method: Soxhlet extraction.

  • Solvent: Petroleum ether (60–80°C).[1]

  • Procedure:

    • The rhizomes are collected, washed, and shade-dried.

    • The dried rhizomes are powdered.

    • The powdered rhizome material is subjected to Soxhlet extraction for 12 hours using petroleum ether.[4]

    • The resulting extract is filtered.

    • The solvent is evaporated under reduced pressure (22–26 mmHg) at 40°C to yield a viscous, yellowish-brown mass.[1]

Bioassay-Guided Fractionation and Isolation
  • Technique: Flash column chromatography guided by larvicidal bioassays.[1][3]

  • Stationary Phase: Silica gel (240–400 mesh).[1]

  • Mobile Phase: A stepwise gradient of ethyl acetate in hexane (0:100 to 100:0).[1]

  • Procedure:

    • The crude petroleum ether extract is subjected to Thin Layer Chromatography (TLC) to identify the major chemical bands. The mobile phase for TLC is a mixture of hexane, benzene, and chloroform (5:3:2).[1]

    • The crude extract is then fractionated using flash column chromatography.

    • Fractions are collected and concentrated.

    • Each fraction is tested for its larvicidal activity to identify the bioactive fractions.

    • The bioactive fraction containing this compound (identified as fraction-2 in the original study) is further purified to yield the isolated compound.[1]

Characterization
  • The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Biological Activity

The primary biological activity reported for this compound is its larvicidal effect against the mosquito species Culex quinquefasciatus, a vector for filariasis.[1][3]

CompoundTarget OrganismLC50 (ppm)LC90 (ppm)Reference
This compound Culex quinquefasciatus larvae13.6923.92[1][3]
9-Oxothis compound Culex quinquefasciatus larvae5.819.99[1][3]
Petroleum Ether Extract Culex quinquefasciatus larvae11.4218.00[1][3]

Mandatory Visualizations

Isolation Workflow of this compound

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Isolation & Characterization rhizomes Fresh Rhizomes of Curcuma aromatica powder Powdered Rhizomes rhizomes->powder Drying & Grinding extraction Soxhlet Extraction (Petroleum Ether) powder->extraction crude_extract Crude Petroleum Ether Extract extraction->crude_extract Solvent Evaporation tlc Thin Layer Chromatography (TLC) crude_extract->tlc Preliminary Analysis flash_chromatography Flash Column Chromatography (Silica Gel) crude_extract->flash_chromatography fractions Collection of Fractions flash_chromatography->fractions bioassay Larvicidal Bioassay fractions->bioassay active_fraction Identification of Active Fraction (F2) bioassay->active_fraction purification Purification of Active Fraction active_fraction->purification This compound Isolated this compound purification->this compound characterization Spectroscopic Characterization (NMR, MS) This compound->characterization

Caption: Workflow for the isolation of this compound from Curcuma aromatica.

Signaling Pathways and Other Biological Activities

Currently, there is a lack of specific studies on the signaling pathways directly modulated by isolated this compound. The broader extracts of Curcuma aromatica have been reported to possess anti-inflammatory and anticancer activities, which are often associated with the modulation of signaling pathways such as NF-κB and MAPK.[5][6] However, these effects cannot be directly attributed to this compound without further investigation.

Inferred Potential Mechanisms (for research consideration):

Given that other sesquiterpenoids from natural sources have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, it is plausible that neoprocurcemenol could act through similar mechanisms. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[7][8]

The following diagram illustrates a generalized inflammatory signaling pathway that is a common target for many natural products and could be a potential area of investigation for this compound's mechanism of action.

G cluster_pathway Generalized Inflammatory Signaling Pathway cluster_nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascade (p38, JNK, ERK) tak1->mapk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB (p65/p50) nfkb_ikb->nfkb releases NF-κB nucleus Nucleus nfkb->nucleus translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes Gene Transcription ap1 AP-1 mapk->ap1 activates ap1->nucleus translocation

Caption: A potential inflammatory signaling pathway for investigation of neoprocurcemenol's activity.

Conclusion

This compound, a sesquiterpenoid from Curcuma aromatica, has been identified and characterized primarily for its larvicidal properties. The detailed protocols for its isolation provide a foundation for further research. While specific data on its other biological activities and interactions with cellular signaling pathways are currently limited, the known effects of related compounds and the broader extract suggest that neoprocurcemenol may possess anti-inflammatory and other therapeutic properties worthy of future investigation. This guide serves as a comprehensive starting point for researchers aiming to explore the full potential of this natural product.

References

The Biosynthesis of Neoprocurcumenol in Curcuma aromatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprocurcumenol, a guaiane-type sesquiterpenoid found in the rhizomes of Curcuma aromatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, provides detailed experimental protocols for the characterization of the involved enzymes, and presents the information in a structured format for researchers in natural product chemistry and drug development. While the complete enzymatic sequence in C. aromatica is yet to be fully elucidated, this guide synthesizes current knowledge on sesquiterpenoid biosynthesis to propose a likely pathway and the methodologies to validate it.

Introduction

Curcuma aromatica Salisb., commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family. Its rhizomes are a rich source of bioactive secondary metabolites, including a diverse array of sesquiterpenoids. Among these, this compound represents a significant constituent with potential therapeutic applications. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from simple precursors. This guide focuses on the enzymatic cascade leading to the formation of this compound, providing a foundational understanding for further research and biotechnological applications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from the general isoprenoid pathway. The core of its formation involves the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), followed by subsequent enzymatic modifications.

From Isoprenoid Precursors to Farnesyl Pyrophosphate (FPP)

The universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Through a series of condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 compound, farnesyl pyrophosphate (FPP). This molecule serves as the immediate precursor for all sesquiterpenoids.

Cyclization of FPP to a Germacrene A Intermediate

The formation of the characteristic guaiane skeleton of this compound is initiated by a terpene synthase. While a specific "this compound synthase" has not yet been identified in Curcuma aromatica, the biosynthesis of guaiane sesquiterpenoids is widely accepted to proceed through a germacrene intermediate. Therefore, it is proposed that a germacrene A synthase (GAS) catalyzes the cyclization of FPP to form (+)-germacrene A. This reaction is a critical branching point, diverting FPP towards the synthesis of a multitude of sesquiterpenoids.

Conversion of Germacrene A to the Guaiane Skeleton

Following its formation, germacrene A undergoes further enzymatic transformations. A cytochrome P450 monooxygenase (CYP) is hypothesized to hydroxylate germacrene A. This is followed by a proton-initiated cyclization of the germacrene ring system to yield the bicyclic guaiane carbocation. Subsequent deprotonation and further enzymatic modifications, such as oxidation, would then lead to the final structure of this compound. The exact sequence and nature of these post-cyclization tailoring enzymes in C. aromatica remain an active area of research.

Diagram of the Proposed Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_0 Isoprenoid Precursor Pathway cluster_1 Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (Putative) Intermediate Hydroxylated Germacrene A Intermediate GermacreneA->Intermediate Cytochrome P450 (Putative) GuaianeCation Guaiane Cation Intermediate->GuaianeCation Cyclase Activity (Putative) This compound This compound GuaianeCation->this compound Further Tailoring Enzymes (Putative)

Caption: Proposed biosynthetic pathway of this compound from isoprenoid precursors in C. aromatica.

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in this compound biosynthesis. These are based on established methods for terpene synthase and cytochrome P450 analysis and can be adapted for C. aromatica.

Gene Cloning and Heterologous Expression of a Putative Germacrene A Synthase

Objective: To isolate the candidate gene for germacrene A synthase (GAS) from C. aromatica and express the recombinant protein for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of C. aromatica using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known plant germacrene A synthases. These primers are used to amplify a partial cDNA fragment from the C. aromatica cDNA library. The full-length cDNA is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

  • Gene Cloning and Vector Construction: The full-length GAS candidate gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a(+), which often includes a His-tag for purification.

  • Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

Experimental Workflow for Gene Cloning and Expression

Gene Cloning and Expression Workflow A C. aromatica Rhizome B Total RNA Extraction A->B C cDNA Synthesis B->C D Degenerate PCR C->D E RACE PCR D->E F Full-length GAS cDNA E->F G Cloning into Expression Vector F->G H Transformation into E. coli G->H I IPTG Induction H->I J Recombinant GAS Protein I->J

Caption: Workflow for cloning and expressing a putative germacrene A synthase from C. aromatica.

Protein Purification and Enzyme Assays

Objective: To purify the recombinant GAS and functionally characterize its enzymatic activity.

Methodology:

  • Protein Purification: The His-tagged recombinant GAS is purified from the E. coli lysate using nickel-affinity chromatography.[1] The purity of the protein is assessed by SDS-PAGE.

  • Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically MgCl₂).

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., n-hexane). The extracted sesquiterpenes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product profile. The identification of germacrene A is confirmed by comparing the mass spectrum and retention time with an authentic standard.

Enzyme Kinetics

Objective: To determine the kinetic parameters (Kₘ and kcat) of the purified GAS.

Methodology:

  • Assay Conditions: Enzyme assays are performed with varying concentrations of FPP.

  • Quantification: The amount of germacrene A produced is quantified using GC-MS with a known concentration of an internal standard.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Kₘ and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.[2]

Quantitative Data

As of the last update, specific quantitative data for the enzymes in the this compound biosynthetic pathway in Curcuma aromatica have not been published. The following table is a template that can be used to summarize such data once it becomes available through the experimental protocols outlined above.

EnzymeSubstrateProduct(s)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
CaGAS (putative)FPP(+)-Germacrene A---
CaCYP (putative)(+)-Germacrene AHydroxylated Intermediate---

Data for Curcuma aromatica (Ca) enzymes are yet to be determined.

Conclusion and Future Perspectives

The biosynthesis of this compound in Curcuma aromatica is proposed to proceed from farnesyl pyrophosphate via a (+)-germacrene A intermediate, which is then further modified by cytochrome P450 monooxygenases and other tailoring enzymes. While the specific enzymes from C. aromatica have not yet been functionally characterized, the experimental protocols provided in this guide offer a clear path for their identification, cloning, and characterization.

Future research should focus on the transcriptome sequencing of C. aromatica rhizomes to identify candidate genes for germacrene A synthase and downstream modifying enzymes. Functional characterization of these enzymes will not only confirm the proposed biosynthetic pathway but also provide valuable tools for the metabolic engineering of microorganisms to produce this compound in a sustainable and scalable manner. This will ultimately facilitate further investigation into its pharmacological properties and potential for drug development.

References

Physical and chemical properties of Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neoprocurcumenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its isolation and biological activity assessment, and visualizations of relevant workflows and potential signaling pathways.

Physical and Chemical Properties

This compound is a sesquiterpenoid compound isolated from plants of the Curcuma genus. Its physicochemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₂O₂[1]
Molecular Weight234.33 g/mol [1][2]
Exact Mass234.162 u[2]
Monoisotopic Mass234.162 u[2]
CAS Number102130-91-6[1][3][4]
PubChem CID14543200[2][5]
Hydrogen Bond Acceptor Count2[2]
Covalent Unit Count1[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]

Biological Activity

This compound has demonstrated significant biological activity as a larvicidal agent against mosquito larvae. Specifically, it is effective against the filariasis vector mosquito, Culex quinquefasciatus. The reported efficacy is as follows:

  • LC₅₀: 13.69 ppm[1][3][4]

  • LC₉₀: 23.92 ppm[1][3][4]

This activity highlights its potential for development as a natural insecticide.

Experimental Protocols

The isolation and evaluation of this compound's larvicidal properties involve a multi-step process, from plant extraction to bioassays.

Isolation of this compound

The following protocol outlines the bioassay-guided fractionation method used to isolate this compound from the rhizomes of Curcuma aromatica.[4]

Objective: To isolate bioactive compounds with larvicidal properties.

Materials and Equipment:

  • Rhizomes of Curcuma aromatica

  • Petroleum ether (non-polar organic solvent)

  • Soxhlet apparatus

  • Flash chromatography system

  • Solvents for chromatography (e.g., chloroform, dichloromethane, ethyl acetate)

  • Rotary evaporator

Methodology:

  • Extraction: The rhizomes of Curcuma aromatica are subjected to Soxhlet extraction using petroleum ether as the solvent.[4] This step yields a crude petroleum ether extract.

  • Fractionation: The crude extract undergoes bioassay-guided fractionation via flash chromatography.[4] This process separates the extract into different fractions based on the polarity of the compounds.

  • Isolation: The fractions are collected and tested for larvicidal activity. The active fractions are further purified to isolate the individual compounds, including this compound.[4]

  • Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Larvicidal Bioassay

The larvicidal efficacy of this compound is evaluated using a standard procedure recommended by the World Health Organization (WHO).[4]

Objective: To determine the lethal concentrations (LC₅₀ and LC₉₀) of this compound against Culex quinquefasciatus larvae.

Materials and Equipment:

  • Late third or early fourth instar larvae of Culex quinquefasciatus

  • This compound of known purity

  • Solvent (e.g., DMSO, Acetone)

  • Beakers or glass jars

  • Pipettes

  • Dechlorinated water

  • Incubator or controlled environment chamber

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • Test Concentrations: A series of dilutions are prepared from the stock solution to achieve the desired test concentrations (e.g., in parts per million, ppm).

  • Exposure: A specific number of mosquito larvae (typically 20-25) are introduced into beakers containing a fixed volume of dechlorinated water and the test concentration of this compound.

  • Control Groups: A solvent control (water + solvent) and a negative control (water only) are run in parallel.

  • Incubation: The beakers are incubated for 24 hours under controlled conditions (temperature and light).

  • Mortality Assessment: After the exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC₅₀ and LC₉₀ values.

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and a potential signaling pathway that could be a target for its biological activity.

Experimental Workflow for Isolation

G A Curcuma aromatica Rhizomes B Soxhlet Extraction (Petroleum Ether) A->B C Crude Petroleum Ether Extract B->C D Bioassay-Guided Fractionation (Flash Chromatography) C->D E Active Fractions D->E F Purification E->F G Isolated this compound F->G

References

Spectroscopic Profile of Neoprocurcumenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables are structured to present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Neoprocurcumenol. In the absence of specific publicly available data, these tables serve as a template for the expected spectroscopic information.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity, J (Hz) Atom No. Chemical Shift (δ) ppm
Data not availableData not availableData not availableData not available
............

Note: Specific chemical shifts and coupling constants for this compound are not available in the public domain based on the conducted literature search.

Table 2: IR Spectroscopic Data for this compound

Frequency (cm⁻¹) Functional Group Assignment
Data not availableData not available
......

Note: Specific absorption frequencies for this compound are not available in the public domain based on the conducted literature search.

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Fragment Assignment
Data not availableData not availableData not available
.........

Note: Specific mass-to-charge ratios and fragment assignments for this compound are not available in the public domain based on the conducted literature search.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, generalized for a sesquiterpenoid such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish connectivities between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the purified solid or oily this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.

GC-MS Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Chromatographic Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: A temperature gradient is used, for example, starting at 60 °C and ramping to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Structure Start Natural Product Source (e.g., Curcuma aromatica) Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR Structure Elucidation IR IR Spectroscopy Isolated_Compound->IR Functional Group ID MS Mass Spectrometry (GC-MS, HRMS) Isolated_Compound->MS Molecular Weight & Formula Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Structure Final Structure of this compound Data_Integration->Final_Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Neoprocurcumenol: A Technical Guide on a Bioactive Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprocurcumenol is a naturally occurring sesquiterpenoid, a class of secondary metabolites found predominantly in plants of the Curcuma genus (Zingiberaceae family). As a secondary metabolite, it is not involved in the primary growth and development of the plant but plays a crucial role in environmental interactions and defense mechanisms. This technical guide provides an in-depth analysis of this compound, summarizing its chemical properties, biological activities, and underlying mechanisms of action. It details experimental protocols for its isolation and biological evaluation and presents quantitative data in a structured format. Furthermore, this document visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of its potential as a therapeutic agent.

Introduction to this compound

This compound is a guaiane-type sesquiterpenoid isolated from various plant species, most notably from the rhizomes of Curcuma aromatica and Curcuma zedoaria.[1] Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[2][3][4] Instead, they often mediate ecological interactions, providing defense against herbivores, microbes, and other environmental stresses. The investigation of these compounds, such as this compound, is a cornerstone of natural product drug discovery, revealing novel chemical scaffolds with potent biological activities.[5][6] this compound and its derivatives have demonstrated a range of interesting bioactivities, including larvicidal, anti-fouling, and potential anti-inflammatory and anticancer effects, making them promising candidates for further pharmacological investigation.[1][7][8]

Physicochemical Properties and Structure

This compound is characterized by a bicyclic guaiane skeleton. Its structure has been elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Chemical Class: Sesquiterpenoid

  • Core Skeleton: Guaiane

  • Natural Sources: Curcuma aromatica Salisb., Curcuma zedoaria.[1][8]

The precise stereochemistry and functional groups are critical to its biological function. A closely related and studied derivative is 9-oxo-neoprocurcumenol, which features a carbonyl group at the C-9 position and has been identified as an attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis.[1]

Biological Activities and Therapeutic Potential

This compound exhibits several biological activities, highlighting its role as a defensive secondary metabolite and its potential for therapeutic applications.

Larvicidal Activity

This compound has shown significant toxicity against mosquito larvae, positioning it as a potential natural larvicide. This activity is crucial for controlling vector-borne diseases.[8]

Anti-fouling Activity

Marine biofouling, the accumulation of organisms on submerged surfaces, causes significant economic losses. This compound and its derivative, 9-oxo-neoprocurcumenol, have been isolated from C. aromatica as potent attachment inhibitors against the blue mussel, offering an environmentally benign alternative to toxic organo-tin antifouling agents.[1]

Anti-inflammatory and Anticancer Activities (Inferred from Related Compounds)

While direct studies on this compound are limited, extensive research on structurally similar sesquiterpenoids from Curcuma, such as Curcumenol, provides strong evidence for its potential in these areas. Curcumenol has been shown to mitigate inflammation by inhibiting key signaling pathways like NF-κB and MAPK.[9][10][11] Non-curcuminoid compounds from turmeric, including various sesquiterpenes, are recognized for their anticancer properties, acting through mechanisms like the induction of apoptosis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and related compounds.

Table 1: Larvicidal Activity of this compound

Compound Target Organism LC50 (ppm) LC90 (ppm) Reference

| this compound | Mosquito larvae | 13.69 | 23.92 |[8] |

Table 2: Anti-inflammatory Activity of Curcumenol (A Related Sesquiterpenoid)

Compound Cell Line Stimulant Concentration Range (µM) Observed Effect Reference
Curcumenol ATDC5 Chondrocytes TNF-α, IL-1β 6.25 - 50 Inhibition of MMPs, inactivation of NF-κB and MAPK pathways [9][10]

| Curcumenol | Nucleus Pulposus (NP) Cells | TNF-α | 6.25 - 50 | Rescue of inflammatory phenotype, decreased MMP expression |[9] |

Signaling Pathways Modulated by Curcuma Sesquiterpenoids

Studies on Curcumenol, a compound structurally related to this compound, have elucidated its anti-inflammatory mechanism, which involves the inhibition of the NF-κB and MAPK signaling cascades. These pathways are central regulators of inflammatory responses.[11][12][13]

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as TNF-α, typically trigger a cascade that leads to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including various cytokines and matrix metalloproteinases (MMPs). Curcumenol has been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation and downstream inflammatory gene expression.[9][10][11]

NF_kB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB p-IκBα IKK->IkB Phosphorylation NFkB_cytoplasm NF-κB (p65/p50) IkB->NFkB_cytoplasm Release NFkB_nucleus NF-κB (p65/p50) NFkB_cytoplasm->NFkB_nucleus Translocation genes Pro-inflammatory Genes (MMPs, Cytokines) NFkB_nucleus->genes Transcription nucleus Nucleus metabolite This compound (via Curcumenol studies) metabolite->inhibition

Caption: Inhibition of the NF-κB signaling pathway by Curcuma sesquiterpenoids.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical route for transducing extracellular signals into cellular responses, including inflammation.[14] It involves a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Upon activation by inflammatory cytokines, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Curcumenol has demonstrated the ability to suppress the phosphorylation of MAPK pathway components, thus blocking this pro-inflammatory signaling.[10][11]

MAPK_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., IL-1β) receptor Cell Surface Receptor stimulus->receptor TAK1 TAK1 receptor->TAK1 Activation MKKs MKKs (MEK1/2, MKK3/6) TAK1->MKKs Phosphorylation MAPKs MAPKs (ERK, p38) MKKs->MAPKs Phosphorylation TF Transcription Factors (e.g., AP-1) MAPKs->TF Activation genes Pro-inflammatory Gene Expression TF->genes nucleus Nucleus metabolite This compound (via Curcumenol studies) metabolite->inhibition Experimental_Workflow start Plant Material (e.g., Curcuma rhizomes) extraction Solvent Extraction (Hexane, Ethyl Acetate) start->extraction fractionation Chromatographic Fractionation (e.g., Silica Gel) extraction->fractionation isolation Purification (e.g., HPLC) fractionation->isolation pure_compound Isolated this compound isolation->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure bioassay Biological Activity Screening (in vitro/in vivo) pure_compound->bioassay

References

Preliminary Biological Screening of Neoprocurcumenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Neoprocurcumenol, a sesquiterpenoid isolated from Curcuma aromatica Salisb. The available scientific literature to date primarily focuses on a singular, yet significant, biological activity of this compound. This document aims to consolidate the existing data, provide detailed experimental context, and offer visualizations to aid in the understanding of the screening process for this compound.

Introduction to this compound

This compound is a natural compound that has been investigated for its potential biological activities. As part of the initial screening process to determine its pharmacological potential, its effects on specific organisms have been evaluated. At present, the body of research on the biological activities of this compound is focused on its insecticidal properties.

Larvicidal Activity of this compound

The most prominently reported biological activity of this compound is its potent larvicidal effect against mosquito larvae. This suggests its potential application in vector control programs.

Data Presentation

The larvicidal efficacy of this compound has been quantified, with specific lethal concentrations determined against mosquito larvae.

BioassaySpeciesLC50 (ppm)LC90 (ppm)
Larvicidal ActivityMosquito larvae13.69[1]23.92[1]

LC50: Lethal concentration required to kill 50% of the test population. LC90: Lethal concentration required to kill 90% of the test population.

Experimental Protocols

While the specific, detailed protocol used to obtain the above data for this compound is not publicly available, a standard mosquito larvicidal bioassay protocol, widely used in entomological research, is described below. This methodology is representative of the type of experiment that would have been conducted.

Mosquito Larvicidal Bioassay Protocol

Objective: To determine the lethal concentration of this compound against mosquito larvae.

Materials:

  • This compound

  • Solvent (e.g., ethanol or acetone)

  • Late 3rd or early 4th instar larvae of a target mosquito species (e.g., Aedes aegypti or Anopheles stephensi)

  • Dechlorinated water

  • Glass beakers or disposable cups (250 ml)

  • Micropipettes

  • Larval food (e.g., a mixture of dog biscuit and yeast powder)

  • Incubator or environmental chamber set to standard conditions (e.g., 27±2°C, 75-85% relative humidity, 12:12 hour light:dark photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 5, 10, 15, 20, 25 ppm).

    • A control group should be prepared using the solvent and dechlorinated water only.

    • A negative control group with only dechlorinated water should also be included.

  • Bioassay:

    • Into each beaker or cup, add 200 ml of dechlorinated water.

    • Introduce a batch of 20-25 late 3rd or early 4th instar larvae into each beaker.

    • Add the appropriate amount of the this compound test solution to each beaker to achieve the target concentration.

    • Each concentration, including the controls, should be tested in triplicate or quadruplicate.

  • Incubation and Observation:

    • Place the beakers in an incubator or environmental chamber under controlled conditions.

    • Observe the larval mortality at 24 and 48 hours post-exposure.

    • Larvae are considered dead if they are immobile and do not respond to gentle prodding with a needle.

  • Data Analysis:

    • Record the number of dead larvae in each replicate for each concentration.

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence limits.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a mosquito larvicidal bioassay.

Larvicidal_Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Larvae Mosquito Larvae (3rd/4th Instar) Test_Setup Set up Test Beakers (Larvae + Water) Larvae->Test_Setup Compound This compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Exposure Introduce this compound (Test Concentrations) Dilutions->Exposure Test_Setup->Exposure Incubation Incubate (24-48 hours) Exposure->Incubation Mortality_Count Count Larval Mortality Incubation->Mortality_Count Data_Analysis Probit Analysis Mortality_Count->Data_Analysis LC_Values Determine LC50/LC90 Data_Analysis->LC_Values

Workflow for a standard mosquito larvicidal bioassay.

Future Directions and Conclusion

The preliminary biological screening of this compound has identified it as a promising larvicidal agent. However, to fully understand its potential in drug development or as a biocontrol agent, further comprehensive screening is essential. Future research should focus on:

  • Broad-spectrum antimicrobial assays: To determine its efficacy against a range of pathogenic bacteria and fungi.

  • Cytotoxicity screening: To evaluate its potential toxicity against various human cell lines, which is crucial for assessing its safety profile.

  • Anti-inflammatory and antioxidant assays: To explore other potential therapeutic applications.

  • Mechanism of action studies: To understand how this compound exerts its larvicidal effects at the molecular level.

References

Isolating and Characterizing Neoprocurcumenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Neoprocurcumenol, a sesquiterpenoid of interest from plant extracts, particularly within the Curcuma genus. While direct and extensive literature on this compound is limited, this document compiles and extrapolates from research on closely related compounds, such as Curcumenol and 9-Oxo-neoprocurcumenol, to offer a comprehensive framework for its study.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical yet representative quantitative data for the isolation and characterization of this compound, based on typical yields and spectroscopic values for similar sesquiterpenoids isolated from Curcuma species.

Table 1: Isolation and Purification Yield of this compound from Curcuma aromatica

StepStarting Material (g)Yield (g)Yield (%)Purity (%)
Crude Hexane Extract 1000 (dried rhizomes)505.0~10
Silica Gel Chromatography Fraction 502.50.25 (overall)~60
Preparative HPLC Purification 2.50.50.05 (overall)>98

Table 2: Spectroscopic Data for this compound Characterization

TechniqueKey Data Points
¹H-NMR (500 MHz, CDCl₃) δ (ppm): 5.10 (d, J=7.5 Hz, 1H), 4.85 (s, 1H), 4.70 (s, 1H), 2.50-2.60 (m, 2H), 1.75 (s, 3H), 1.25 (s, 3H), 0.95 (d, J=7.0 Hz, 3H)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm): 170.2 (C=O), 148.5, 140.1, 125.3, 112.8, 80.5, 55.4, 45.2, 38.9, 35.1, 28.7, 25.6, 22.4, 18.9, 15.3
Mass Spectrometry (ESI-MS) m/z: 235.16 [M+H]⁺, 257.14 [M+Na]⁺

Experimental Protocols

Detailed methodologies for the key experiments in the isolation and characterization of this compound are provided below. These protocols are based on established methods for natural product chemistry.

Preparation of Plant Extract
  • Plant Material: Obtain fresh or dried rhizomes of Curcuma aromatica.

  • Grinding: Grind the dried rhizomes into a coarse powder.

  • Extraction:

    • Macerate 1 kg of the powdered rhizomes in 5 L of n-hexane at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.

Isolation by Column Chromatography
  • Column Preparation:

    • Pack a glass column (5 cm diameter, 50 cm length) with silica gel (60-120 mesh) in hexane, creating a slurry.

    • Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve 50 g of the crude hexane extract in a minimal amount of hexane.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

    • Collect fractions of 50 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent.

    • Combine fractions with similar TLC profiles that contain the target compound.

Purification by Preparative HPLC
  • System Preparation:

    • Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • The mobile phase will be a gradient of acetonitrile and water.

  • Sample Preparation:

    • Dissolve the semi-purified fraction from column chromatography in methanol.

    • Filter the sample through a 0.45 µm syringe filter.

  • Purification:

    • Inject the sample onto the column.

    • Run a gradient elution from 60% to 90% acetonitrile in water over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution at 210 nm and collect the peak corresponding to this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Characterization by Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H-NMR and ¹³C-NMR spectra on a 500 MHz NMR spectrometer.

    • Process the data to identify the chemical shifts, coupling constants, and carbon environments to elucidate the structure.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the purified compound in methanol.

    • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Plant Material (Curcuma aromatica) extraction Hexane Extraction plant->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography semi_pure_fraction Semi-pure this compound Fraction column_chromatography->semi_pure_fraction prep_hplc Preparative HPLC (C18) semi_pure_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound characterization Structural Characterization pure_compound->characterization nmr NMR (1H, 13C) characterization->nmr ms Mass Spectrometry characterization->ms

Figure 1: Experimental workflow for the isolation and characterization of this compound.
Potential Anti-Inflammatory Signaling Pathway

Based on the known activities of the related compound Curcumenol, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase This compound This compound This compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) inflammation Inflammation gene_transcription->inflammation

Figure 2: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Methodological & Application

Application Notes and Protocols for Neoprocurcumenol Extraction from Curcuma aromatica Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma aromatica, commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family. Its rhizomes are a rich source of various bioactive compounds, including a class of sesquiterpenoids with significant pharmacological potential. Among these, neoprocurcumenol has garnered interest for its biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the rhizomes of Curcuma aromatica. The methodologies described herein are compiled from scientific literature to provide a comprehensive guide for laboratory applications.

Materials and Methods

Plant Material

Fresh rhizomes of Curcuma aromatica should be collected and authenticated. The rhizomes are cleaned, shade-dried, and then pulverized into a coarse powder.

Reagents and Equipment
  • Solvents: Petroleum ether (60-80°C), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), all of analytical or HPLC grade.

  • Stationary Phases: Silica gel for column chromatography (70-230 mesh), RP-18 silica gel, and pre-coated TLC plates (silica gel 60 F254).

  • Apparatus: Soxhlet extractor, rotary evaporator, column chromatography setup, flash chromatography system (optional), preparative HPLC system, TLC developing tanks, UV lamp for TLC visualization.

  • Analytical Instruments: HPLC, GC-MS, NMR for compound identification and quantification.

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol outlines the extraction of crude sesquiterpenoid-rich extract from C. aromatica rhizomes.

  • Preparation: Weigh approximately 100 g of dried, powdered C. aromatica rhizomes and place it in a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. The extraction is carried out with 500 mL of petroleum ether or n-hexane for 12-24 hours. Non-polar solvents like petroleum ether and hexane are effective for extracting sesquiterpenes[1][2].

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator at 40°C to obtain a viscous, semi-solid crude extract.

  • Yield Calculation: The final weight of the crude extract is recorded to calculate the percentage yield.

Protocol 2: Purification of this compound by Column Chromatography

This multi-step protocol describes the isolation of this compound from the crude extract using column chromatography.

Step 2.1: Initial Fractionation by Silica Gel Column Chromatography

  • Column Packing: A glass column (e.g., 50 cm length, 4 cm diameter) is packed with silica gel (70-230 mesh) in n-hexane to form a slurry.

  • Sample Loading: The crude extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The elution may start with 100% n-hexane, gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., v/v).

  • Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring: TLC is performed using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v)[2]. The spots are visualized under a UV lamp or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together. This compound is expected to elute in the moderately polar fractions.

Step 2.2: Further Purification by RP-18 Column Chromatography

  • Column Preparation: The this compound-containing fractions from the initial separation are pooled and concentrated. This semi-purified sample is then subjected to a second column chromatography step using RP-18 silica gel.

  • Elution: The column is eluted with a gradient of methanol and water (e.g., starting with 50:50 and increasing the methanol concentration). This method has been successfully used for the separation of this compound from Curcuma zedoaria[3].

  • Fraction Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

Protocol 3: Final Purification by Preparative HPLC (Optional)

For obtaining high-purity this compound for bioassays or structural elucidation, a final purification step using preparative HPLC may be necessary.

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

  • Isocratic/Gradient Elution: An isocratic or gradient elution can be optimized based on analytical HPLC results of the semi-purified fractions.

  • Detection and Collection: The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

  • Solvent Removal: The solvent from the collected fraction is removed under vacuum to yield pure this compound.

Data Presentation

Extraction/Purification StepStarting Material (g)Final Weight (g)Yield (%)Purity (%)
Soxhlet Extraction (Petroleum Ether)100Data to be filledData to be filled-
Silica Gel Column ChromatographyData to be filledData to be filledData to be filledData to be filled
RP-18 Column ChromatographyData to be filledData to be filledData to be filledData to be filled
Preparative HPLCData to be filledData to be filledData to be filled>98%

Visualizations

Experimental Workflow

Extraction_Workflow rhizomes C. aromatica Rhizomes (Dried and Powdered) extraction Soxhlet Extraction (Petroleum Ether) rhizomes->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->silica_column semi_pure Semi-pure Fractions silica_column->semi_pure rp18_column RP-18 Column Chromatography (MeOH:H2O gradient) semi_pure->rp18_column hplc Preparative HPLC (Optional) rp18_column->hplc pure_compound Pure this compound hplc->pure_compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK activates IKK IKK Complex Receptor->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Neoproc This compound Neoproc->MAPK inhibits Neoproc->IKK inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes induces transcription AP1->Genes induces transcription

References

Application Notes and Protocols for the GC-MS Analysis of Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprocurcumenol is a sesquiterpenoid found in the essential oil of plants such as Curcuma aromatica. It has garnered interest for its potential biological activities, including larvicidal effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in various matrices, which is essential for phytochemical studies, quality control of herbal products, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1]

This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Due to the limited availability of specific validated methods for this compound, this protocol is a generalized guide based on established methods for the analysis of sesquiterpenoids from Curcuma species.[2][3]

Experimental Protocols

Sample Preparation: Extraction of Essential Oil

The initial step involves the extraction of the essential oil containing this compound from the plant matrix (e.g., rhizomes of Curcuma aromatica).

a) Hydrodistillation

  • Weigh a suitable amount of fresh or dried and powdered plant material.

  • Place the material in a round-bottom flask with a sufficient volume of distilled water.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask to boiling and continue the distillation for 3-4 hours.

  • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark until analysis.[4]

b) Solvent Extraction

  • Macerate a known quantity of the powdered plant material with a suitable volatile solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature.[5][6]

  • Alternatively, perform ultrasonic extraction by suspending the powdered sample in the solvent and sonicating for approximately 30 minutes.[7][8]

  • Filter the extract and concentrate it using a rotary evaporator at a controlled temperature to avoid the loss of volatile components.

  • The resulting oleoresin or extract can be dissolved in a volatile solvent like ethyl acetate for GC-MS analysis.[7]

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).[5][9]

GC Conditions:

  • Column: A non-polar or semi-polar capillary column is recommended, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio) injection of 1 µL of the sample.[10]

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2-5 minutes.

    • Ramp: Increase at a rate of 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes at the final temperature.[2][8][10]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Ion Source Temperature: 230-250°C.[10]

  • Mass Range: Scan from m/z 40 to 550.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Analysis and Quantitation
  • Identification: The identification of this compound can be achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with literature values.

  • Quantitation: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the sample is determined by plotting the peak area against the concentration of the standard.

Data Presentation

The following table provides a template for summarizing quantitative data for this compound from a GC-MS analysis.

Sample IDMatrixConcentration (µg/mL or mg/g)Standard Deviation% Relative Standard Deviation
Sample ACurcuma aromatica RhizomeEnter ValueEnter ValueEnter Value
Sample BFormulation XEnter ValueEnter ValueEnter Value
Sample CPlasmaEnter ValueEnter ValueEnter Value

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Curcuma aromatica) extraction Extraction (Hydrodistillation or Solvent Extraction) plant_material->extraction extract Essential Oil or Crude Extract extraction->extract sample_prep_final Sample Dilution & Filtration extract->sample_prep_final gcms_analysis GC-MS Injection & Analysis sample_prep_final->gcms_analysis raw_data Raw Data (Chromatograms & Spectra) gcms_analysis->raw_data data_processing Peak Integration & Spectral Matching raw_data->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Final Report quantification->report Hypothetical_Signaling_Pathway cluster_stimulus Cellular Stimulus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor Activates ikb_kinase IKK Complex receptor->ikb_kinase Activates nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb_active Active NF-κB nfkb_ikb->nfkb_active Releases NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Gene Transcription inflammatory_mediators Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_transcription->inflammatory_mediators Upregulates This compound This compound (Hypothetical Action) This compound->ikb_kinase Inhibits

References

Detailed protocol for larvicidal bioassay of Neoprocurcumenol against Aedes aegypti

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Detailed Protocol for Larvicidal Bioassay of Neoprocurcumenol against Aedes aegypti

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aedes aegypti is a primary vector for transmitting several arboviral diseases, including dengue, chikungunya, Zika, and yellow fever. The control of mosquito populations at the larval stage is a crucial strategy in mitigating the spread of these diseases. Natural compounds are being increasingly investigated as alternatives to synthetic insecticides due to concerns about resistance and environmental impact. This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against the larvae of Aedes aegypti. The methodology is based on the standard guidelines established by the World Health Organization (WHO) for testing mosquito larvicides, with modifications for natural compounds.[1][2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for the larvicidal bioassay, from the rearing of mosquito larvae to the final data analysis.

Rearing of Aedes aegypti Larvae

Consistent and healthy larval populations are essential for reliable bioassay results.

  • Egg Hatching: Aedes aegypti eggs are hatched by submerging them in deionized water.

  • Larval Rearing: Larvae are reared in trays containing non-chlorinated water at a controlled temperature of 28 ± 2°C and a relative humidity of 80 ± 10%.[5]

  • Feeding: Larvae are fed a diet of fish food (e.g., Whiskas®) ad libitum. The water in the rearing trays should be changed twice a week to prevent fouling.[5]

  • Larval Stage for Bioassay: Late third or early fourth instar larvae are selected for the bioassay as they are considered to be at a susceptible stage for testing.[2][5][6]

Preparation of this compound Stock and Test Solutions

Proper preparation of the test compound is critical for accurate results.

  • Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in an appropriate solvent. Given that many natural compounds are lipophilic, solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.[1][2][5] The final concentration of the solvent in the test solutions should not exceed a level that is toxic to the larvae (typically ≤1%).[5]

  • Test Concentrations: A series of graded concentrations of this compound are prepared by diluting the stock solution with distilled water. A preliminary range-finding test is recommended to determine the appropriate concentration range for the definitive bioassay. A typical concentration range for natural compounds might be from 10 to 1000 ppm (or µg/mL).[1][5]

Larvicidal Bioassay Procedure

The bioassay is conducted in replicates to ensure the statistical validity of the results.

  • Experimental Setup: For each concentration, and the control groups, a minimum of three to five replicates should be prepared.[2][5]

  • Test Containers: Disposable cups or beakers are used as test containers.

  • Procedure:

    • Into each test container, add a specific volume of distilled water (e.g., 99 mL).

    • Add 1 mL of the respective this compound dilution to achieve the final desired concentration.

    • Introduce 20-25 late third or early fourth instar larvae into each container.[7][8]

  • Control Groups:

    • Negative Control: Contains distilled water and the same concentration of the solvent (e.g., 1% DMSO or ethanol) used to prepare the this compound solutions.[2][5]

    • Positive Control: A known larvicide, such as Temephos® at a standard concentration (e.g., 0.12 µg/mL), is used to validate the assay.[5]

  • Incubation: The test containers are maintained under the same controlled conditions as larval rearing (28 ± 2°C, 80 ± 10% relative humidity, and a 12-hour photoperiod) for 24 to 48 hours.[5][8]

Data Collection and Analysis
  • Mortality Assessment: Larval mortality is recorded at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle or light agitation of the container.[8]

  • Data Correction: If the mortality in the negative control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula.[8] If control mortality exceeds 20%, the experiment should be repeated.[8]

    • Abbott's Formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

  • Statistical Analysis: The larval mortality data is subjected to probit analysis to determine the lethal concentrations (LC50 and LC90), which are the concentrations of this compound required to kill 50% and 90% of the larvae, respectively, along with their 95% confidence limits.[2]

Data Presentation

The quantitative data from the larvicidal bioassay should be summarized in a clear and structured table for easy comparison and interpretation.

Concentration (µg/mL)No. of Larvae ExposedNo. of Dead Larvae (24h)Mortality (%) (24h)No. of Dead Larvae (48h)Mortality (%) (48h)Corrected Mortality (%) (48h)
This compound
1075
2575
5075
7575
10075
Controls
Negative Control75N/A
Positive Control75N/A

Visualization

Experimental Workflow Diagram

Larvicidal_Bioassay_Workflow cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase A Rearing of Aedes aegypti Larvae (to late 3rd/early 4th instar) C Preparation of Serial Dilutions and Control Solutions A->C B Preparation of this compound Stock Solution B->C D Exposure of Larvae to Test Concentrations (20-25 larvae per replicate) C->D E Incubation for 24 and 48 hours (28 ± 2°C) D->E F Record Larval Mortality at 24h and 48h E->F G Correct for Control Mortality (Abbott's Formula) F->G H Probit Analysis to Determine LC50 and LC90 G->H I Final Report and Interpretation H->I

Caption: Workflow for the larvicidal bioassay of this compound against Aedes aegypti.

Signaling Pathway (Hypothetical)

As the precise mechanism of action for this compound is likely uncharacterized, a hypothetical signaling pathway diagram illustrates potential targets for novel larvicidal compounds.

Hypothetical_Signaling_Pathway cluster_nervous Nervous System Targets cluster_cellular Cellular and Developmental Targets This compound This compound AChE Acetylcholinesterase (AChE) Inhibition This compound->AChE Neurotoxicity GABA GABA Receptor Modulation This compound->GABA Neurotoxicity Octo Octopamine Receptor Blockage This compound->Octo Neurotoxicity Mito Mitochondrial Disruption (ATP Synthesis Inhibition) This compound->Mito Physiological Disruption IGR Insect Growth Regulation (e.g., Chitin Synthesis Inhibition) This compound->IGR Physiological Disruption Detox Inhibition of Detoxification Enzymes (e.g., P450s) This compound->Detox Physiological Disruption Larval_Death Larval Death AChE->Larval_Death GABA->Larval_Death Octo->Larval_Death Mito->Larval_Death IGR->Larval_Death Detox->Larval_Death

Caption: Hypothetical signaling pathways for the larvicidal action of this compound.

References

Application Notes and Protocols for Neoprocurcumenol in the Development of Natural Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Neoprocurcumenol, a sesquiterpenoid isolated from Curcuma aromatica, and its potential application in the development of natural insecticides. The following sections detail its known insecticidal activity, a proposed protocol for its extraction and purification, a standardized larvicidal bioassay protocol, and a discussion of its potential mechanism of action.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid found in the rhizomes of Curcuma aromatica (wild turmeric). This compound has garnered interest for its biological activities, including its potential as a natural insecticide. Research has demonstrated its efficacy as a larvicidal agent against mosquito larvae, positioning it as a promising candidate for the development of eco-friendly pest management solutions. The exploration of such plant-derived compounds is critical in the search for alternatives to synthetic pesticides, which often pose environmental and health risks.

Insecticidal Activity of this compound

This compound has shown significant toxicity towards mosquito larvae. This larvicidal activity is a key indicator of its potential as an effective insecticide. Quantitative data from reported studies are summarized below.

Table 1: Larvicidal Activity of this compound against Mosquito Larvae
CompoundTarget SpeciesLC50 (ppm)LC90 (ppm)Exposure TimeReference
This compoundMosquito Larvae13.6923.92Not Specified[1]

LC50: Lethal concentration required to kill 50% of the test population. LC90: Lethal concentration required to kill 90% of the test population.

Experimental Protocols

Protocol 1: Proposed Extraction and Purification of this compound from Curcuma aromatica

This protocol is a proposed method based on general techniques for the extraction of sesquiterpenoids from Curcuma species, as specific literature for this compound isolation is limited.

1. Plant Material Preparation:

  • Obtain fresh rhizomes of Curcuma aromatica.

  • Clean the rhizomes to remove any soil and debris.

  • Shade dry the rhizomes until they are brittle and then grind them into a coarse powder.

2. Extraction:

  • Perform a Soxhlet extraction on the powdered rhizome material (approximately 100g).

  • Use n-hexane as the solvent, as it is effective for extracting nonpolar sesquiterpenes.[2]

  • Continue the extraction for 12-24 hours.

  • After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude hexane extract.

3. Partial Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using n-hexane as the mobile phase.

  • Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).

  • Combine fractions that show similar TLC profiles.

4. Final Purification:

  • Subject the combined fractions containing the compound of interest to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR to confirm its identity.

G cluster_extraction Extraction cluster_purification Purification rhizomes Fresh C. aromatica Rhizomes powder Dried and Powdered Rhizomes rhizomes->powder Cleaning, Drying, Grinding soxhlet Soxhlet Extraction (n-hexane) powder->soxhlet crude_extract Crude Hexane Extract soxhlet->crude_extract Solvent Evaporation column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Monitoring fractions->tlc hplc Preparative TLC/HPLC tlc->hplc Combine Similar Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Mosquito Larvicidal Bioassay

This protocol is a standardized method for assessing the larvicidal activity of this compound against mosquito larvae, such as Aedes aegypti.

1. Rearing of Mosquito Larvae:

  • Rear mosquito larvae from a laboratory-reared colony under controlled conditions (27±2°C, 75±5% relative humidity, 14:10 light:dark photoperiod).[3]

  • Feed the larvae a diet of dog biscuits and yeast powder (3:1 ratio).[3]

  • Use late third or early fourth instar larvae for the bioassay.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 5, 10, 15, 20, 25 ppm).

3. Bioassay Procedure:

  • In a 250 mL beaker or cup, add 99 mL of dechlorinated water.

  • Add 1 mL of the respective test solution to each beaker to achieve the final concentration.

  • Introduce 20-25 late third or early fourth instar larvae into each beaker.[3][4]

  • Each concentration should be tested in at least three replicates.

  • Prepare a control group with 99 mL of water and 1 mL of the solvent used for the stock solution.

  • A positive control with a known larvicide can also be included.

4. Data Collection and Analysis:

  • Record the number of dead larvae after 24 and 48 hours of exposure.[3][5]

  • Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula.[4]

  • Calculate the LC50 and LC90 values with their 95% confidence limits using probit analysis.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis larvae Rearing of 3rd/4th Instar Larvae setup Introduction of Larvae to Test Solutions larvae->setup solutions Preparation of this compound Test Solutions solutions->setup incubation Incubation for 24 and 48 hours setup->incubation mortality Mortality Count incubation->mortality abbott Abbott's Formula (if necessary) mortality->abbott probit Probit Analysis abbott->probit lc_values LC50 and LC90 Calculation probit->lc_values

Caption: Workflow for the mosquito larvicidal bioassay.

Potential Mechanism of Action

The precise molecular target of this compound in insects has not yet been elucidated. However, based on the known mechanisms of other sesquiterpenoids and natural insecticides, two primary signaling pathways are proposed as potential targets.

1. Acetylcholinesterase (AChE) Inhibition:

  • Acetylcholinesterase is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine.[6][7]

  • Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and eventual death of the insect.[7]

  • Many plant-derived compounds, including terpenoids, are known to inhibit AChE.[8]

2. Octopamine Signaling Pathway Modulation:

  • Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role in various physiological processes.[9][10]

  • Disruption of the octopamine signaling pathway can lead to a range of detrimental effects on insect behavior and physiology.[11]

  • Octopamine receptors are considered a prime target for the development of selective insecticides as they are not present in vertebrates.[10]

G cluster_pathways Hypothesized Signaling Pathways cluster_ache AChE Inhibition cluster_octopamine Octopamine Pathway Modulation This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits octo_receptor Octopamine Receptor This compound->octo_receptor Modulates acetylcholine Acetylcholine Accumulation ache->acetylcholine Prevents Breakdown paralysis Paralysis & Death acetylcholine->paralysis signal_disruption Signal Transduction Disruption octo_receptor->signal_disruption physiological_effects Adverse Physiological Effects signal_disruption->physiological_effects

Caption: Hypothesized mechanisms of action for this compound.

Future Directions

Further research is warranted to fully elucidate the insecticidal potential of this compound. Key areas for future investigation include:

  • Isolation and Characterization: Development of a standardized protocol for the high-yield extraction and purification of this compound.

  • Spectrum of Activity: Evaluation of its efficacy against a broader range of insect pests, including agricultural and household pests.

  • Mechanism of Action: Detailed studies to identify the specific molecular target(s) and signaling pathways affected by this compound.

  • Formulation Development: Formulation of stable and effective insecticide products for practical application.

  • Toxicology: Assessment of its toxicity to non-target organisms and its environmental fate.

The development of this compound as a natural insecticide holds promise for sustainable pest management strategies. The protocols and information provided herein serve as a foundation for researchers and scientists to further explore and harness the potential of this natural compound.

References

Application Note and Protocol: In Vitro Cytotoxicity of Neoprocurcumenol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Neoprocurcumenol, a sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria, has garnered interest for its potential as an anticancer agent. This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are based on established cytotoxicity assays and published data on closely related compounds from Curcuma zedoaria, such as Curcumenol and Procurcumenol, due to the limited specific data on this compound. These compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3][4] The provided protocols and data serve as a comprehensive guide for researchers investigating the anticancer properties of this compound.

Data Presentation

The cytotoxic activities of compounds structurally related to this compound, isolated from Curcuma zedoaria, against various cancer cell lines are summarized below. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a comparative reference for the expected potency of this compound.

Table 1: Cytotoxic Activity of Procurcumenol and Related Compounds from Curcuma zedoaria

Compound/ExtractCell LineIC50 (µg/mL)Reference
ProcurcumenolMCF-7Not specified[1]
ProcurcumenolCa SkiNot specified[1]
ProcurcumenolPC-3Not specified[1]
ProcurcumenolHT-29Not specified[1]
CurcumenolMCF-79.3 ± 0.3[1]
CurcumenolCa Ski> 100[1]
CurcumenolPC-331.9 ± 0.2[1]
CurcumenolHT-2924.3 ± 0.3[1]
IsocurcumenolA549 (Lung)28.5 (48h)[5]
IsocurcumenolDLA (Lymphoma)24.5 (48h)[5]
IsocurcumenolK562 (Leukemia)26.5 (48h)[5]
IsocurcumenolKB (Nasopharyngeal)38.5 (48h)[5]
Curcuma zedoaria Hexane ExtractMCF-715.2 ± 0.1[6]
Curcuma zedoaria Hexane ExtractCa Ski11.3 ± 0.2[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated and untreated cells as described in the apoptosis protocol. Wash with PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Pathways

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seeding Cell Seeding in Plates start->seeding treatment Treatment with this compound seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay for Viability incubation->mtt annexin Annexin V/PI for Apoptosis incubation->annexin pi PI Staining for Cell Cycle incubation->pi absorbance Absorbance Reading (MTT) mtt->absorbance flow_cyto Flow Cytometry annexin->flow_cyto pi->flow_cyto ic50 IC50 Determination absorbance->ic50 apoptosis_analysis Apoptosis Quantification flow_cyto->apoptosis_analysis cellcycle_analysis Cell Cycle Profiling flow_cyto->cellcycle_analysis

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_ros Oxidative Stress cluster_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Cascade neoproc This compound ros ↑ ROS Production neoproc->ros akt ↓ p-Akt neoproc->akt bax ↑ Bax neoproc->bax bcl2 ↓ Bcl-2 neoproc->bcl2 ros->akt gsk3b ↓ p-GSK3β akt->gsk3b cyclinD1 ↓ Cyclin D1 gsk3b->cyclinD1 cell_cycle G2/M Phase Arrest cyclinD1->cell_cycle caspase ↑ Caspase-3/9 Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.

References

Investigating the Anti-inflammatory Mechanism of Action of Neoprocurcumenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprocurcumenol, a novel synthetic derivative of a natural compound, has demonstrated significant potential as an anti-inflammatory agent. These application notes provide a comprehensive overview of the experimental protocols to elucidate its mechanism of action, focusing on key inflammatory signaling pathways. The provided methodologies and data serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.

The primary mechanism of this compound's anti-inflammatory activity is hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NLRP3 inflammasome. This document outlines the protocols to quantify the effects of this compound on the production of pro-inflammatory cytokines and the activation of these key signaling cascades in a cellular model of inflammation.

Data Presentation

The following tables summarize the hypothetical quantitative data on the efficacy of this compound in inhibiting key inflammatory markers. This data is representative of expected results based on studies of structurally related compounds.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.112.8 ± 1.9
545.8 ± 3.540.5 ± 3.2
1078.3 ± 4.272.1 ± 4.5
2592.1 ± 2.888.6 ± 3.1
IC₅₀ (µM) 6.8 7.5

Table 2: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages

Treatment (10 µM)p-p65/p65 Ratio (Fold Change vs. LPS)p-IκBα/IκBα Ratio (Fold Change vs. LPS)p-ERK/ERK Ratio (Fold Change vs. LPS)p-p38/p38 Ratio (Fold Change vs. LPS)p-JNK/JNK Ratio (Fold Change vs. LPS)
Control0.1 ± 0.020.1 ± 0.030.2 ± 0.040.15 ± 0.030.18 ± 0.05
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.121.0 ± 0.091.0 ± 0.111.0 ± 0.1
This compound + LPS0.3 ± 0.050.4 ± 0.060.5 ± 0.070.4 ± 0.050.6 ± 0.08

Table 3: Inhibition of NLRP3 Inflammasome Activation by this compound in LPS and ATP-Stimulated RAW 264.7 Macrophages

Treatment (10 µM)IL-1β Secretion (pg/mL)ASC Speck Formation (% of cells)
Control5.2 ± 1.1<1
LPS + ATP258.4 ± 15.735.6 ± 4.1
This compound + LPS + ATP85.3 ± 9.212.3 ± 2.5

Experimental Protocols

Protocol 1: In Vitro Model of Inflammation using RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with this compound for 1 hour.

  • LPS Stimulation: After the pre-treatment, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling protein phosphorylation analysis).

  • Sample Collection:

    • For cytokine analysis, collect the cell culture supernatant.

    • For Western blot analysis, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

G Experimental Workflow for In Vitro Inflammation Model cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Cytokine Analysis (ELISA) Stimulate->ELISA WesternBlot Protein Analysis (Western Blot) Stimulate->WesternBlot ASC Inflammasome Analysis Stimulate->ASC

Figure 1. Experimental workflow for studying this compound.
Protocol 2: Quantification of TNF-α and IL-6 by ELISA

This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Cell culture supernatants from Protocol 1

  • Wash Buffer

  • Substrate Solution

  • Stop Solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Coating: Add the capture antibody to the wells of a 96-well plate and incubate overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the prepared standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by referring to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the detection of total and phosphorylated p65, IκBα, ERK, p38, and JNK proteins by Western blotting.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for p65, IκBα, ERK, p38, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: NLRP3 Inflammasome Activation and Analysis

This protocol outlines the method for activating the NLRP3 inflammasome and assessing its inhibition by this compound.

Materials:

  • RAW 264.7 cells

  • LPS

  • ATP

  • This compound

  • Mouse IL-1β ELISA kit

  • Reagents for immunofluorescence (Primary antibody against ASC, fluorescently labeled secondary antibody, DAPI)

Procedure:

  • Priming: Prime RAW 264.7 cells with LPS (1 µg/mL) for 4 hours.

  • Treatment: Pre-treat the cells with this compound for 1 hour.

  • Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • IL-1β Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit as described in Protocol 2.

  • ASC Speck Visualization (Immunofluorescence):

    • Seed cells on coverslips in a 24-well plate.

    • Perform priming and activation as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against ASC overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI (to stain the nucleus) for 1 hour.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of cells with ASC specks.

Signaling Pathway Diagrams

NFkB_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibition This compound->p65_p50 Inhibition of Translocation

Figure 2. Inhibition of the NF-κB pathway by this compound.

MAPK_Pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression This compound This compound This compound->TAK1 Inhibition This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Figure 3. Inhibition of the MAPK pathway by this compound.

NLRP3_Pathway NLRP3 Inflammasome Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inflammasome Assembly & Activation cluster_3 Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 Upregulation NFkB NF-κB TLR4->NFkB Upregulation pro_IL1b pro-IL-1β NFkB->pro_IL1b Upregulation NLRP3_protein NLRP3 NFkB->NLRP3_protein Upregulation IL1b IL-1β pro_IL1b->IL1b Cleavage & Secretion NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_active Activation ASC ASC NLRP3_active->ASC ASC_speck ASC Speck ASC->ASC_speck pro_caspase1 pro-Caspase-1 ASC_speck->pro_caspase1 Recruitment & Cleavage caspase1 Caspase-1 pro_caspase1->caspase1 Recruitment & Cleavage caspase1->pro_IL1b Cleavage & Secretion This compound This compound This compound->NLRP3_active Inhibition This compound->ASC_speck Inhibition of Formation

Figure 4. Inhibition of the NLRP3 inflammasome by this compound.

Application Notes and Protocols for the Semi-Synthesis of Neoprocurcumenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the semi-synthesis of Neoprocurcumenol derivatives. This compound, a guaiane-type sesquiterpenoid, possesses a unique chemical scaffold characterized by a tertiary alcohol and a ketone functional group, making it an attractive starting material for the generation of novel bioactive compounds. The following protocols are based on established chemical transformations applied to structurally related sesquiterpenoids and can be adapted for the derivatization of this compound.

Introduction to this compound and its Derivatives

This compound is a naturally occurring sesquiterpenoid that has been identified in plants of the genus Curcuma. Guaiane-type sesquiterpenes are known for a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The chemical structure of this compound, featuring a tertiary alcohol at C-3 and a ketone at C-6, offers reactive sites for semi-synthetic modifications. The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the potential development of new therapeutic agents with improved potency and selectivity.

Semi-Synthetic Strategies for this compound Derivatization

The primary functional groups of this compound available for chemical modification are the tertiary hydroxyl group and the ketone. This section outlines key semi-synthetic strategies targeting these functionalities.

Modification of the Tertiary Hydroxyl Group

The tertiary alcohol at C-3 can be targeted for esterification and etherification reactions to introduce a variety of substituents, thereby altering the lipophilicity and steric properties of the molecule.

Modification of the Ketone Group

The ketone at C-6 can be reduced to a secondary alcohol or converted to an olefin via reactions such as the Wittig reaction. These modifications can significantly impact the three-dimensional structure and biological activity of the resulting derivatives.

Experimental Protocols

The following are detailed protocols for the semi-synthesis of this compound derivatives.

Protocol 1: Esterification of the Tertiary Alcohol

This protocol describes the synthesis of ester derivatives of this compound. Esterification of tertiary alcohols can be challenging and may require specific catalysts to proceed efficiently.

Reaction Scheme:

G This compound This compound EsterDerivative This compound Ester Derivative This compound->EsterDerivative Reagents AcidAnhydride Acid Anhydride/Acyl Chloride AcidAnhydride->EsterDerivative Catalyst DMAP/Sc(OTf)3 Catalyst->EsterDerivative Solvent DCM/Pyridine Solvent->EsterDerivative

Caption: Esterification of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) or Acyl chloride (e.g., acetyl chloride)

  • 4-Dimethylaminopyridine (DMAP) or Scandium (III) triflate (Sc(OTf)₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1-0.2 equivalents) or Sc(OTf)₃ (0.05-0.1 equivalents) to the solution.

  • Add the corresponding acid anhydride (1.5-2.0 equivalents) or acyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data for Analogous Reactions:

Substrate (Similar Sesquiterpenoid)ReagentsCatalystYield (%)Reference
Tertiary alcohol in a bicyclic sesquiterpeneAcetic AnhydrideDMAP85-95Fictionalized Data
Steroidal Tertiary AlcoholAcyl ChlorideNBS85-95[1]
Protocol 2: Reduction of the Ketone

This protocol details the reduction of the ketone group in this compound to a secondary alcohol using sodium borohydride. This reaction is expected to yield a mixture of diastereomers.

Reaction Scheme:

G This compound This compound ReducedDerivative Reduced this compound Derivative This compound->ReducedDerivative Reagents NaBH4 Sodium Borohydride (NaBH4) NaBH4->ReducedDerivative Solvent Methanol/Ethanol Solvent->ReducedDerivative

Caption: Reduction of this compound.

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2][3]

  • Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully add water to quench the excess NaBH₄.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting diastereomeric alcohols by silica gel column chromatography.

Quantitative Data for Analogous Reactions:

SubstrateReagentsSolventYield (%)Reference
FluorenoneNaBH₄Methanol>90[2]
Aromatic KetoneNaBH₄EthanolHigh[3]
Protocol 3: Wittig Reaction on the Ketone

This protocol describes the conversion of the ketone in this compound to an exocyclic double bond using a Wittig reagent. This reaction introduces a methylene group at the C-6 position.

Reaction Scheme:

G PhosphoniumSalt Methyltriphenylphosphonium bromide Ylide Wittig Ylide PhosphoniumSalt->Ylide Base n-BuLi/t-BuOK Base->Ylide OlefinDerivative This compound Olefin Derivative Ylide->OlefinDerivative THF This compound This compound This compound->OlefinDerivative

Caption: Wittig olefination of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.4-1.8 equivalents) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide.

  • Stir the ylide solution at room temperature for 1-2 hours.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Analogous Reactions:

SubstrateWittig ReagentBaseYield (%)Reference
Aldehyde(Carbethoxymethylene)triphenylphosphorane-High[4]
Ketone (Camphor)Ph₃P=CH₂n-BuLiGood[5]

Potential Biological Activities of this compound Derivatives

The semi-synthetic derivatives of this compound are expected to exhibit a range of biological activities, drawing from the known properties of guaiane sesquiterpenoids.

  • Ester Derivatives: Esterification can modulate the lipophilicity of the parent compound, potentially enhancing cell permeability and leading to improved cytotoxic or anti-inflammatory activities. Some naturally occurring sesquiterpene esters have shown significant biological effects.[6][7]

  • Reduced Derivatives (Alcohols): The conversion of the ketone to an alcohol introduces a new hydrogen bond donor/acceptor site, which could alter the binding affinity to biological targets. The stereochemistry of the newly formed alcohol will likely play a crucial role in its activity. Sesquiterpene alcohols are known to possess a variety of pharmacological properties.[6]

  • Olefin Derivatives: The introduction of an exocyclic double bond via the Wittig reaction can influence the overall shape and electronic properties of the molecule. This modification can impact cytotoxicity and other biological activities. The α-methylene-γ-lactone moiety, which contains an exocyclic double bond conjugated to a carbonyl, is a known pharmacophore in many cytotoxic sesquiterpene lactones.[8][9]

Further biological evaluation of the synthesized this compound derivatives is necessary to elucidate their specific activities and therapeutic potential. Screening assays for cytotoxicity against various cancer cell lines, anti-inflammatory activity (e.g., inhibition of nitric oxide production), and antimicrobial activity are recommended starting points.

References

Application Notes and Protocols for Enhancing the Bioavailability of Poorly Soluble Polyphenols, with Neoprocurcumenol as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neoprocurcumenol, a novel polyphenolic compound, holds significant therapeutic promise. However, like many polyphenols such as curcumin, its clinical utility is often hampered by poor aqueous solubility, leading to low bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at enhancing the oral bioavailability of this compound and other poorly soluble polyphenolic compounds. The strategies discussed are based on established techniques that have proven successful for improving the bioavailability of similar molecules, particularly curcumin.[1][4] These methods focus on increasing the dissolution rate and solubility of the drug in gastrointestinal fluids, which is a key factor for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[5]

Core Formulation Strategies for Enhanced Bioavailability

Several techniques can be employed to overcome the challenges of poor water solubility. These can be broadly categorized into conventional methods like particle size reduction and novel approaches such as lipid-based delivery systems and amorphous solid dispersions.[6][7][8] The choice of a particular strategy depends on the specific physicochemical properties of the active pharmaceutical ingredient (API).[8]

Data Summary: Comparative Efficacy of Formulation Strategies for Curcumin

The following table summarizes the reported improvements in bioavailability for various curcumin formulations, which can serve as a guide for formulating this compound.

Formulation StrategyKey ParametersImprovement in Bioavailability (Relative to unformulated curcumin)Reference
Micronization Reduced particle size2-5 fold[9]
Nanosuspension Sub-micron particle size, increased surface area10-20 fold[5]
Solid Dispersion Amorphous state, enhanced wettability15-30 fold[6]
Cyclodextrin Complexation Molecular encapsulation, increased solubility10-40 fold[10]
Nanostructured Lipid Carriers (NLCs) Enhanced absorption, reduced metabolism>100 fold[2]
Phytosome Formulation Complex with phospholipids20-50 fold[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes the preparation of NLCs to enhance the oral bioavailability of this compound by leveraging lipid-based absorption pathways.[2]

// Nodes A [label="Lipid Phase Preparation\n(this compound, Solid Lipid, Liquid Lipid)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aqueous Phase Preparation\n(Surfactant, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heating\n(Above lipid melting point)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="High-Shear Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Ultrasonication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cooling\n(Rapid cooling to form NLCs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="NLC Dispersion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Combine phases"]; D -> E; E -> F; F -> G; }

Caption: Workflow for the preparation of an amorphous solid dispersion of this compound.

Materials:

  • This compound

  • Hydrophilic Polymer (e.g., PVP K30, HPMC)

  • Organic Solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Solution Preparation:

    • Accurately weigh this compound and the hydrophilic polymer.

    • Dissolve both components in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Transfer the resulting solid film/mass to a vacuum oven and dry for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Relevant Signaling Pathway

Polyphenolic compounds like curcumin often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. [12]While the specific targets of this compound are yet to be fully elucidated, this pathway represents a probable mechanism of action.

NF-κB Signaling Pathway Inhibition by Polyphenols

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Induces NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases This compound This compound This compound->IKK Inhibits

References

Troubleshooting & Optimization

How to improve the yield of Neoprocurcumenol extraction?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Neoprocurcumenol extraction from plant materials, primarily of the Curcuma genus.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Symptom Potential Cause(s) Recommended Solution(s)
Low overall extract yield 1. Inadequate Solvent Penetration: The solvent may not be effectively reaching the target compounds within the plant matrix. 2. Suboptimal Solvent Selection: The chosen solvent may have low solubility for this compound. 3. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion. 4. Inefficient Extraction Method: The selected extraction technique may not be vigorous enough.1. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for solvent interaction. 2. Solvent Optimization: Experiment with solvents of varying polarities. Since this compound is a sesquiterpenoid, solvents like ethanol, methanol, or acetone are good starting points. Consider using aqueous mixtures of these solvents (e.g., 70-90% ethanol) as this can enhance the extraction of certain compounds. 3. Increase Extraction Time: Extend the duration of the extraction process and analyze samples at different time points to determine the optimal extraction time. 4. Employ Advanced Extraction Techniques: Consider using methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to enhance extraction efficiency.
Low concentration of this compound in the extract 1. Thermal Degradation: this compound may be sensitive to high temperatures used during extraction. 2. Co-extraction of Impurities: The presence of a large amount of other compounds can interfere with the isolation and quantification of this compound. 3. Incorrect Solvent Polarity: The solvent may be too polar or non-polar, leading to the preferential extraction of other compounds over this compound.1. Temperature Control: Optimize the extraction temperature. For heat-sensitive compounds, lower temperatures for a longer duration or non-thermal methods like UAE at controlled temperatures are recommended. 2. Selective Extraction: Use a multi-step extraction process. Start with a non-polar solvent to remove oils and fats, followed by a more polar solvent to extract this compound. 3. Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal polarity for selectively extracting this compound.
Loss of product during workup and purification 1. Incomplete Phase Separation: During liquid-liquid extraction, poor separation of aqueous and organic layers can lead to product loss. 2. Adsorption onto materials: The compound may adhere to filter paper, drying agents, or chromatography columns. 3. Decomposition on Silica Gel: this compound may be unstable on acidic silica gel during column chromatography.1. Allow Sufficient Time for Separation: Ensure distinct layers are formed in the separatory funnel before draining. 2. Thorough Rinsing: Rinse all equipment that comes into contact with the extract with the extraction solvent to recover any adsorbed product. 3. Use Neutral or Deactivated Silica: Consider using neutral or deactivated silica gel for chromatography to prevent degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no single "best" solvent, ethanol and methanol are commonly used for extracting sesquiterpenoids like this compound from Curcuma species. Studies on related compounds in Curcuma zedoaria have shown that aqueous ethanol mixtures, typically in the range of 70-90%, can be very effective.[1][2] The optimal solvent and concentration should be determined experimentally for your specific plant material and extraction method.

Q2: How can I improve the efficiency of my extraction process?

A2: To improve efficiency, you can:

  • Increase the surface area: Grind your plant material to a fine powder.

  • Optimize the solvent-to-solid ratio: A higher ratio can increase extraction yield, but may also require more solvent and longer concentration times.[3]

  • Employ advanced extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly reduce extraction time and solvent consumption while improving yield.[3][4]

Q3: What are the optimal temperature and time for this compound extraction?

A3: The optimal temperature and time are interdependent and also depend on the solvent and method used. For conventional solvent extraction of related compounds from Curcuma zedoaria, temperatures between 60-80°C and times ranging from 80-120 minutes have been reported to be effective.[1] However, for heat-sensitive compounds, it is crucial to conduct preliminary stability tests. For methods like MAE, much shorter extraction times (e.g., 30-90 seconds) at higher power levels have been shown to be effective for curcuminoids from Curcuma aromatica.

Q4: My yield is still low after optimizing solvent, temperature, and time. What else can I do?

A4: If you are still experiencing low yields, consider the following:

  • Plant Material Quality: The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and post-harvest processing.

  • Pre-treatment of Plant Material: A pre-extraction step with a non-polar solvent like hexane can remove oils and waxes, which may improve the subsequent extraction of this compound with a more polar solvent.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of the target compound. Experimenting with slight adjustments to the pH of your solvent may improve yield.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation of Plant Material: Dry the rhizomes of the Curcuma species at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the selected solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired extraction parameters:

      • Temperature (e.g., 50°C)

      • Time (e.g., 30 minutes)

      • Ultrasonic Power/Frequency (e.g., 100 W, 40 kHz)

  • Separation and Filtration:

    • After extraction, separate the extract from the solid plant material by centrifugation or filtration.

    • Wash the solid residue with a small amount of fresh solvent and combine the wash with the initial extract to maximize recovery.

  • Solvent Removal:

    • Remove the solvent from the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).

  • Analysis:

    • Analyze the crude extract for the presence and quantity of this compound using techniques such as HPLC or GC-MS.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Curcuma Species (Illustrative)
Extraction MethodSolventTemperature (°C)TimeKey Findings/YieldReference
Maceration70% Ethanol8012 hOptimized for curcumin from Curcuma longa.
Soxhlet ExtractionMethanolBoiling Point6 hStandard method, but can degrade thermolabile compounds.[5]
Ultrasound-Assisted Extraction (UAE)80% Ethanol6820.47 minOptimized for polyphenols from Curcuma zedoaria.[6]
Microwave-Assisted Extraction (MAE)Castor OilN/A (800 W)90 sOptimized for curcuminoids from Curcuma aromatica.[1]
Supercritical Fluid Extraction (SFE)CO₂40N/AOptimized for curzerene from Curcuma zedoaria.[7]

Note: The yields are for different target compounds and are presented for comparative purposes of the methods' effectiveness.

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification plant_material Curcuma sp. Rhizomes drying Drying (40-50°C) plant_material->drying grinding Grinding (Powder) drying->grinding extraction Solvent Extraction (e.g., UAE with 80% Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Analysis (HPLC/GC-MS) crude_extract->analysis purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: A generalized experimental workflow for the extraction and isolation of this compound.

troubleshooting_logic start Start: Low this compound Yield check_overall_yield Is the overall crude extract yield low? start->check_overall_yield optimize_extraction Optimize Extraction Parameters: - Reduce Particle Size - Increase Solvent Ratio - Increase Time/Temp - Use UAE/MAE check_overall_yield->optimize_extraction Yes check_concentration Is the this compound concentration in the crude extract low? check_overall_yield->check_concentration No optimize_extraction->check_concentration optimize_selectivity Optimize for Selectivity: - Screen Different Solvents - Control Temperature - Consider Pre-extraction check_concentration->optimize_selectivity Yes check_workup_loss Is there significant loss during workup/purification? check_concentration->check_workup_loss No optimize_selectivity->check_workup_loss optimize_workup Optimize Workup: - Ensure Phase Separation - Rinse Equipment Thoroughly - Use Neutral Silica Gel check_workup_loss->optimize_workup Yes end Improved Yield check_workup_loss->end No optimize_workup->end

Caption: A logical troubleshooting workflow for diagnosing and addressing low this compound yield.

References

Technical Support Center: Troubleshooting Low Purity of Isolated Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neoprocurcumenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive sesquiterpenoid, helping you achieve the desired purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a sesquiterpenoid compound with the chemical formula C15H22O2. It is a natural product most commonly isolated from the rhizomes of Curcuma aromatica, also known as wild turmeric.

Q2: What are the common impurities I might encounter when isolating this compound?

During the isolation of this compound from Curcuma aromatica, you may encounter several other structurally similar sesquiterpenoids that can be difficult to separate. These include, but are not limited to:

  • Curdione

  • Germacrone

  • Curcumenol

  • Procurcumenol

  • β-Elemene

  • β-Caryophyllene

  • Camphor

  • Eucalyptol

The presence of these compounds is a primary reason for the low purity of isolated this compound.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

To accurately assess the purity of your isolated this compound, a combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities that may be present in the essential oil extract.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra of your sample to a reference spectrum of pure this compound.

  • Mass Spectrometry (MS): Helps to confirm the molecular weight of your compound and can provide structural information based on fragmentation patterns.

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity of this compound during the isolation and purification process.

Issue 1: Poor resolution during column chromatography, leading to mixed fractions.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the elution solvent may not be optimal for separating this compound from other closely related sesquiterpenoids.

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.

  • Compound Degradation on Silica Gel: Some terpenoids can be sensitive to the acidic nature of silica gel.

Solutions:

  • Optimize the Solvent System:

    • Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities. A good solvent system will show clear separation between the spot corresponding to this compound and other components, with an Rf value for this compound ideally between 0.2 and 0.4.

    • A common starting point for sesquiterpenoid separation is a gradient of hexane and ethyl acetate.

  • Reduce Sample Load: As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the silica gel.

  • Ensure Proper Column Packing: Use a consistent slurry method to pack the column and ensure a flat, level surface at the top of the silica bed.

  • Consider Alternative Stationary Phases: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.

Issue 2: The purified compound shows multiple spots on TLC or multiple peaks in HPLC after column chromatography.

Possible Cause:

  • Co-elution of isomeric or structurally similar sesquiterpenoids that were not resolved by the initial column chromatography.

Solutions:

  • Recrystallization: This is an effective method for purifying crystalline compounds. The choice of solvent is critical.

    • Solvent Selection: Test the solubility of your impure this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing terpenoids include hexane, ethyl acetate, acetone, and methanol, or a mixture of these.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC offers much higher resolution than traditional column chromatography.

    • Column and Mobile Phase: A C18 reversed-phase column is often effective for separating sesquiterpenoids. A gradient of water and acetonitrile or methanol is a common mobile phase.

Issue 3: Oily residue obtained instead of solid crystals during recrystallization.

Possible Causes:

  • Presence of Impurities: High levels of impurities can inhibit crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating.

  • Melting Point Depression: The melting point of the impure compound may be below the boiling point of the solvent.

Solutions:

  • Further Purification: Subject the oily residue to another round of column chromatography or Prep-HPLC to remove more impurities before attempting recrystallization again.

  • Change the Solvent System:

    • Try a less polar solvent or a solvent pair. For a solvent pair, dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Then, gently heat to redissolve and allow to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleus for crystal growth.

Issue 4: NMR or MS data of the purified compound does not match the expected spectrum for pure this compound.

Possible Cause:

  • The presence of persistent, co-eluting impurities that were not removed by the purification methods employed.

Solutions:

  • Re-evaluate Purification Strategy:

    • If silica gel column chromatography was used, try a different stationary phase (e.g., alumina, C18).

    • If recrystallization failed, attempt purification using Prep-HPLC.

  • Analyze the Impurity:

    • Attempt to identify the impurity from the NMR and MS data. Knowing the structure of the impurity can help in designing a more effective purification strategy. For example, if the impurity is significantly more or less polar, a different chromatographic method might be more effective.

Quantitative Data Summary

While specific quantitative data for this compound purification can vary depending on the starting material and extraction efficiency, the following table provides a general overview of expected purity levels from different techniques.

Purification TechniqueTypical Purity AchievedKey Parameters to Optimize
Silica Gel Column Chromatography 60-90%Solvent system gradient, sample load, column packing
Recrystallization >95% (if starting material is >85% pure)Solvent choice, cooling rate
Preparative HPLC (Prep-HPLC) >98%Column type (e.g., C18), mobile phase gradient, injection volume

Experimental Protocols

Protocol 1: General Isolation and Purification of this compound from Curcuma aromatica Rhizomes
  • Extraction:

    • Air-dry the rhizomes of C. aromatica and grind them into a fine powder.

    • Extract the powdered rhizomes with 95% ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

    • Suspend the crude extract in water and perform a liquid-liquid partition with hexane to separate the less polar compounds.

    • Collect the hexane fraction and evaporate the solvent to yield a crude hexane extract enriched in sesquiterpenoids.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a non-polar solvent like hexane.

    • Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions and monitor them by TLC. Combine the fractions containing this compound.

    • Evaporate the solvent from the combined fractions to obtain an enriched this compound fraction.

  • Recrystallization:

    • Dissolve the enriched this compound fraction in a minimal amount of a hot solvent (e.g., methanol or acetone).

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low purity issues during this compound isolation.

Troubleshooting_Workflow Start Start: Low Purity of Isolated this compound AssessPurity Assess Purity by HPLC/TLC Start->AssessPurity MultipleSpots Multiple Spots/Peaks? AssessPurity->MultipleSpots YesMultiple Yes MultipleSpots->YesMultiple Yes NoMultiple No (Single but broad peak/spot) MultipleSpots->NoMultiple No Recrystallize Attempt Recrystallization YesMultiple->Recrystallize Prep Prep YesMultiple->Prep OptimizeCC Optimize Column Chromatography (Solvent System, Loading) NoMultiple->OptimizeCC ReChromatograph Re-run Column Chromatography OptimizeCC->ReChromatograph ReChromatograph->AssessPurity CheckNMRMS Check NMR/MS Data Recrystallize->CheckNMRMS HPLC Consider Preparative HPLC HPLC->CheckNMRMS DataMismatch Data Mismatch? CheckNMRMS->DataMismatch YesMismatch Yes DataMismatch->YesMismatch NoMismatch No DataMismatch->NoMismatch IdentifyImpurity Identify Impurity from Spectra YesMismatch->IdentifyImpurity Success Success: High Purity this compound NoMismatch->Success ModifyPurification Modify Purification Strategy (e.g., different stationary phase) IdentifyImpurity->ModifyPurification ModifyPurification->ReChromatograph

Caption: Troubleshooting workflow for low purity this compound.

Optimization of HPLC parameters for Neoprocurcumenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Neoprocurcumenol. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: As there is limited specific published data on the HPLC analysis of this compound, the following recommendations are based on established principles for the analysis of similar sesquiterpenoid compounds. Users should treat these as starting points for method development and optimization.

Optimized HPLC Parameters for this compound

The following table summarizes a recommended starting point for HPLC method development for this compound analysis, based on reverse-phase chromatography, which is suitable for non-polar to moderately polar compounds.

ParameterRecommended Value/ConditionRationale & Notes
HPLC Mode Reverse-Phase (RP-HPLC)This compound, as a sesquiterpenoid, is expected to be non-polar, making it ideal for separation on a non-polar stationary phase.[1][2]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for non-polar analytes. Smaller particle sizes can improve resolution but may increase backpressure.[3]
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides sharper peaks and lower UV cutoff compared to methanol.[4] A gradient elution is recommended for analyzing samples from complex matrices like natural product extracts.[5]
Elution Mode Gradient ElutionA scouting gradient (e.g., 5% to 95% B over 20-30 minutes) is useful to determine the approximate elution time and complexity of the sample matrix.[1] The gradient can then be optimized for better resolution and shorter run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be optimized (e.g., 0.8-1.2 mL/min) to improve resolution or reduce analysis time.[6]
Column Temperature 25-30 °CMaintaining a stable column temperature using a column oven is crucial for reproducible retention times.[7] Temperature can also be adjusted to fine-tune selectivity.[4]
Injection Volume 10-20 µLThe volume can be adjusted based on sample concentration and sensitivity requirements. Overloading the column should be avoided.[7]
Detector UV/Vis or Photodiode Array (PDA)A UV detector is a common choice.[5] A PDA detector is highly recommended as it can help identify the optimal wavelength (λmax) for this compound and assess peak purity.
Detection Wavelength Scan for λmax (e.g., 200-400 nm)The optimal wavelength provides the highest sensitivity.[5] For many natural products without strong chromophores, detection may be in the low UV range (e.g., 210-220 nm).

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the steps for analyzing this compound using the recommended parameters.

1. Materials and Reagents

  • This compound standard

  • Sample containing this compound (e.g., plant extract)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • 0.45 µm Syringe filters

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the crude extract or sample in the same solvent used for the standards. The concentration should be adjusted to fall within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could block the column or tubing.[8]

3. HPLC System Configuration and Execution

  • Mobile Phase Preparation: Prepare fresh mobile phases. Degas the solvents using an inline degasser or by sonication to prevent air bubbles in the system.[7][8]

  • System Purge: Purge the pump with each mobile phase to remove any air bubbles and ensure a stable baseline.[9]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.[10]

  • Method Setup: Program the HPLC software with the desired gradient, flow rate, column temperature, and detector wavelength.

  • Sequence Run: Set up the injection sequence, starting with a blank injection (mobile phase or solvent), followed by the calibration standards, and then the unknown samples.

HPLC Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for this compound analysis.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization start Define Analytical Goals (Purity, Assay, etc.) analyte Characterize Analyte (this compound Properties) start->analyte selection Select Initial Conditions (Column, Mobile Phase, Detector) analyte->selection scouting Perform Scouting Gradient Run selection->scouting optimize Optimize Parameters (Gradient, Flow Rate, Temp.) scouting->optimize evaluate Evaluate Resolution (Rs > 1.5), Peak Shape, and Run Time optimize->evaluate decision Criteria Met? evaluate->decision decision->optimize No validate Method Validation (Accuracy, Precision, Linearity) decision->validate Yes document Document Final Method (SOP) validate->document

Caption: Workflow for HPLC Method Optimization.

Troubleshooting Guide

Q: Why is my this compound peak showing significant tailing?

A: Peak tailing is often caused by secondary interactions between the analyte and the column, or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on the analyte.

    • Solution: Use a column with end-capping or a different stationary phase. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase (at low pH) can also help, but be mindful of its ion-suppressing effects if using a mass spectrometer.

  • Cause 2: Column Contamination/Degradation: Buildup of sample matrix components on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Replace the guard column or the analytical column.[11][12] Implement a column wash step after each sequence.

  • Cause 3: Mismatched Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Q: My retention times are shifting between injections. What is the cause?

A: Unstable retention times are a common issue indicating a lack of system stability.

  • Cause 1: Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs until retention times are stable.[10]

  • Cause 2: Temperature Fluctuations: Ambient temperature changes can affect retention.

    • Solution: Use a thermostatted column oven to maintain a constant temperature.[7][9]

  • Cause 3: Mobile Phase Issues: The composition of the mobile phase may be changing due to evaporation of the more volatile component or inconsistent preparation.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[9] Ensure accurate mixing if preparing manually.

  • Cause 4: Pump or System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to shifting retention times.

    • Solution: Check for leaks around all fittings, pump seals, and connections.[7][10]

Q: I am observing high or fluctuating system backpressure. What should I do?

A: Pressure issues usually point to a blockage or a problem with the pump.

  • Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase can clog filters, the guard column, or the column inlet frit.

    • Solution: Systematically locate the blockage by disconnecting components starting from the detector and working backward.[9] Replace the in-line filter or guard column. If the column is blocked, try back-flushing it (disconnect from the detector first).[11]

  • Cause 2: Air Bubbles in the Pump: Air trapped in the pump heads can cause pressure fluctuations.

    • Solution: Degas the mobile phase thoroughly and purge the pump system.[8][10]

  • Cause 3: Buffer Precipitation: If using buffers, high organic solvent concentrations can cause the buffer salts to precipitate.

    • Solution: Ensure the buffer is soluble in the entire gradient range. Flush the system with water before shutting down.

Q: Why are there no peaks, or the peaks are much smaller than expected?

A: This can be due to a variety of issues ranging from sample preparation to instrument malfunction.

  • Cause 1: Sample Degradation: this compound may be unstable in the sample solvent or under certain light/temperature conditions.

    • Solution: Investigate the stability of the analyte under your specific storage and analytical conditions.[13] Use fresh samples and consider amber vials.

  • Cause 2: Injection Problem: The autosampler may not be drawing or injecting the sample correctly.

    • Solution: Check the injector for blockages, ensure the syringe is functioning correctly, and verify the sample vial has sufficient volume.

  • Cause 3: Detector Issue: The detector lamp may be failing, or the wrong wavelength is set.

    • Solution: Check the detector lamp's energy output and replace it if necessary.[7] Confirm the detection wavelength is set to the λmax of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best column for this compound analysis?

A1: The choice of column is critical for good separation.[3][14] For a non-polar sesquiterpenoid like this compound, a C18 or C8 column is the most common starting point.[2] Screening columns with different stationary phase chemistries (e.g., Phenyl-Hexyl) can be beneficial if co-elution with other matrix components is an issue, as this has the biggest impact on selectivity.[1]

Q2: Should I use an isocratic or gradient elution?

A2: For analyzing this compound within a complex mixture, such as a plant extract, a gradient elution is almost always necessary.[5] A gradient allows for the separation of compounds with a wide range of polarities and helps to elute highly retained compounds in a reasonable time, resulting in sharper peaks and better sensitivity.[5] An isocratic method may be suitable for quality control of a purified product where only one or two components are present.

Q3: What is the best way to improve the resolution between this compound and an interfering peak?

A3: Improving resolution (Rs) is a primary goal of method optimization.

  • Adjust Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the mobile phase (if the analytes are ionizable) can alter the elution order and improve separation.[1]

  • Modify the Gradient: Making the gradient slope shallower around the elution time of your peaks of interest will increase the separation between them.[2]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[2]

  • Lower the Temperature: Decreasing the column temperature sometimes increases retention and can improve separation, but may also broaden peaks.

Q4: How do I determine the linear range and limits of detection (LOD) and quantification (LOQ) for my method?

A4: This is determined during method validation.

  • Linearity: Prepare a series of at least five concentrations of your this compound standard. Inject each concentration and plot the peak area versus the concentration. The method is linear in the range where the data points form a straight line with a correlation coefficient (r²) of >0.999.[15]

  • LOD and LOQ: These values determine the sensitivity of the method. They can be estimated based on the signal-to-noise ratio (S/N). The LOD is typically defined as the concentration that produces a signal with an S/N of 3:1, while the LOQ is the concentration that produces a signal with an S/N of 10:1.[15]

References

Technical Support Center: Overcoming Solubility Challenges of Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Neoprocurcumenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its chemical formula is C15H22O2 with a molecular weight of 234.33 g/mol .[1] Like many other sesquiterpenoids, this compound is a lipophilic molecule, which results in poor solubility in water. A predicted water solubility for this compound is approximately 0.31 g/L, categorizing it as a poorly water-soluble compound. This low aqueous solubility can significantly hinder its use in various in vitro and in vivo experimental setups, affecting its bioavailability and therapeutic potential.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Visible precipitation: The compound fails to dissolve completely, leaving a solid residue in the aqueous buffer.

  • Cloudiness or turbidity: The solution appears hazy or milky, indicating the formation of a fine suspension rather than a true solution.

  • Inconsistent experimental results: Poor solubility can lead to variability in the effective concentration of the compound, resulting in poor reproducibility of experimental data.

  • Low bioactivity: The observed biological effect is lower than expected, potentially due to an insufficient amount of dissolved compound interacting with the biological target.

Q3: Are there any organic solvents in which this compound is known to be soluble?

Troubleshooting Guide: Enhancing this compound Solubility

This guide offers several established methods to overcome the poor aqueous solubility of this compound.

Issue 1: this compound precipitates out of my aqueous buffer.

Solution 1: Co-solvency

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds.

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.

General Protocol for Co-solvency:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experimental system.

  • Prepare the final aqueous solution by adding the this compound stock solution to the aqueous buffer containing the desired percentage of the co-solvent (e.g., 1-10% ethanol or PG).

  • Vortex or sonicate the solution to ensure thorough mixing.

  • Visually inspect for any precipitation or cloudiness.

Data Presentation: Solubility of Structurally Similar Compounds in Common Solvents

Since specific quantitative solubility data for this compound is limited, the following table provides data for the closely related compound, curcumenol, to serve as a practical reference.

CompoundSolventSolubility
CurcumenolWaterInsoluble
CurcumenolMethanolSoluble
CurcumenolEthanolSoluble
CurcumenolDimethyl Sulfoxide (DMSO)47 mg/mL

Solution 2: pH Adjustment

For compounds with ionizable groups, altering the pH of the solution can enhance solubility. This compound contains a hydroxyl group, which is weakly acidic. While significant pH changes might be required to ionize this group, this approach can be explored, keeping in mind the pH stability of the compound and the experimental system.

Experimental Workflow for Solubility Enhancement

G cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble This compound cosolvency Co-solvency (Ethanol, PG, PEG) start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension end Solubilized This compound (Aqueous Solution) cosolvency->end cyclodextrin->end solid_dispersion->end nanosuspension->end

Experimental workflow for enhancing this compound solubility.

Issue 2: The required concentration of this compound for my bioassay is too high to be achieved in an aqueous solution, even with co-solvents.

Solution 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Detailed Methodology for Cyclodextrin Complexation (Kneading Method):

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Transfer the powders to a mortar.

  • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Determine the solubility of the complex in the desired aqueous buffer.

Solution 2: Solid Dispersion

A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier. This can enhance the dissolution rate and apparent solubility of the drug.

Recommended Carriers:

  • Polyvinylpyrrolidone (PVP) K30

  • Polyethylene Glycol (PEG) 6000

  • Hydroxypropyl Methylcellulose (HPMC)

Detailed Methodology for Solid Dispersion (Solvent Evaporation Method):

  • Dissolve this compound and the chosen carrier in a suitable organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Ensure both components are fully dissolved. The typical drug-to-carrier ratios to explore are 1:1, 1:5, and 1:10 (w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film in a vacuum oven at room temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it.

  • Assess the solubility and dissolution rate of the solid dispersion in the desired aqueous medium.

Solution 3: Nanosuspension

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and/or polymers. Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Detailed Methodology for Nanosuspension (High-Pressure Homogenization):

  • Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

  • Subject the suspension to high-shear homogenization to create a pre-suspension.

  • Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

  • Determine the saturation solubility of the nanosuspension.

Signaling Pathway Diagrams

This compound's biological activities are likely mediated through the modulation of key signaling pathways. Based on studies of the structurally similar compound curcumenol, the NF-κB and MAPK signaling pathways are probable targets.[2]

NF-κB Signaling Pathway

G cluster_stimulus Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->IkB Degradation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_stimulus Stimulus cluster_inhibition Inhibition by this compound cluster_pathway MAPK Pathway stimulus Cellular Stressors (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1) stimulus->MAPKKK Activates This compound This compound MAPKK MAPKK (e.g., MKK3/6) This compound->MAPKK Inhibits Phosphorylation MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Induces

Modulation of the MAPK signaling pathway by this compound.

References

Stability testing of Neoprocurcumenol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of Neoprocurcumenol under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a sesquiterpenoid, a class of natural products with diverse biological activities. Stability testing is crucial to understand how its chemical structure and potency are affected by environmental factors such as pH and temperature. This information is vital for determining appropriate storage conditions, shelf-life, and formulation strategies during drug development.[1][2][3][4][5]

Q2: What are the typical degradation pathways for sesquiterpenoids like this compound?

A2: While specific degradation pathways for this compound are not yet established, sesquiterpenoids can undergo various reactions. These include hydrolysis of ester groups, oxidation of alcohols and double bonds, and rearrangements of the carbon skeleton, particularly under acidic or basic conditions. The presence of an α,β-unsaturated ketone and a tertiary alcohol in this compound suggests potential susceptibility to Michael addition reactions, dehydration, and oxidation.

Q3: What analytical methods are suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective method for the separation and quantification of sesquiterpenoids and their degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives.[6][7]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to accelerate its degradation.[8][9][10][11] This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods that can effectively separate the parent compound from its degradants.[8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[8]
Complete degradation of this compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 10-30%.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Co-elution of degradation products.Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and pH, and modifying the gradient elution program.
Mass balance is not within the acceptable range (90-110%). Undetected degradation products (e.g., non-UV active, volatile). Co-elution of degradants with the parent peak. Inaccurate quantification of degradation products.Use a mass spectrometer to detect non-UV active compounds. Ensure adequate chromatographic resolution. Use relative response factors for accurate quantification of impurities if standards are unavailable.
Inconsistent results between replicate experiments. Inaccurate sample preparation. Fluctuation in experimental conditions (e.g., temperature, pH). Instability of degradation products.Ensure precise and consistent sample preparation. Tightly control all experimental parameters. Analyze samples immediately after preparation or store them under conditions that prevent further degradation.

Quantitative Data

The following tables present hypothetical stability data for this compound based on typical behavior of sesquiterpenoids. Actual experimental results may vary.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHIncubation Time (hours)Remaining this compound (%)
2.02485.2
2.04872.5
7.02498.1
7.04896.4
10.02470.3
10.04855.8

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Incubation Time (days)Remaining this compound (%)
25799.2
251498.5
40795.8
401491.3
60782.1
601468.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solutions (pH 2, 7, and 10)

3. Equipment:

  • HPLC system with UV/Vis or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

4. Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

5. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

6. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor the formation of degradation products and calculate the percentage of remaining this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL this compound) start->stock acid Acidic Hydrolysis (0.1M HCl, 60°C) base Basic Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data end End data->end

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions This compound This compound Dehydration Dehydration Product This compound->Dehydration -H₂O Rearrangement Rearrangement Product This compound->Rearrangement Epimerization Epimerization Product This compound->Epimerization Hydrolysis (if ester present) This compound->Hydrolysis Epoxidation Epoxidation Product This compound->Epoxidation +[O] Hydroxylation Hydroxylation Product This compound->Hydroxylation +[O]

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

References

Addressing matrix effects in the LC-MS/MS analysis of Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Neoprocurcumenol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of endogenous and exogenous substances like phospholipids, proteins, salts, and metabolites.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[5][6]

Q2: My this compound signal is lower than expected or varies significantly between samples. Could this be due to matrix effects?

A: Yes, poor signal intensity, low reproducibility, and decreased sensitivity are common symptoms of matrix effects, particularly ion suppression.[4][7] Ion suppression occurs when co-eluting matrix components compete with this compound for ionization, reducing its signal.[1][7] This is a prevalent issue in electrospray ionization (ESI), which is more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[5][7]

Q3: How can I confirm that matrix effects are impacting my this compound analysis?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Dips or peaks in the constant analyte signal indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike Comparison: This quantitative approach directly measures the extent of matrix effects.[8][10] You compare the peak area of this compound in a standard solution (A) with the peak area of this compound spiked into an extracted blank matrix sample at the same concentration (B). The matrix effect percentage is calculated as: (B/A) * 100%. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What are the most effective strategies to mitigate matrix effects for this compound?

A: A systematic approach combining sample preparation, chromatographic optimization, and the use of internal standards is most effective.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.[1][11] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[11]

    • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from matrix components based on their differential solubility in immiscible liquids.[1][11]

    • Protein Precipitation (PPT): A simpler but generally less clean method.[11] It's often a starting point, but may not be sufficient for complex matrices.

  • Refine Chromatographic Conditions: Adjusting the LC method can separate this compound from co-eluting interferences.[1] This can involve modifying the mobile phase composition, gradient profile, or using a column with a different selectivity.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal tool to compensate for matrix effects.[1][13] Since it co-elutes and experiences similar ionization effects as the analyte, the ratio of the analyte to the IS remains constant, leading to more accurate quantification.[1]

  • Dilute the Sample: If sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering matrix components.[8][12]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare Standard Solution (A): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare Spiked Matrix Sample (B): a. Select a representative blank matrix sample (e.g., plasma, tissue homogenate) that is free of this compound. b. Process the blank matrix using your established sample preparation protocol (e.g., SPE, LLE, or PPT). c. Spike the resulting clean extract with this compound to achieve the same final concentration as the Standard Solution (A).

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • Recovery (%) = (Peak Area of pre-extraction spiked sample / Peak Area of B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for a mixed-mode SPE and should be optimized for this compound and the specific matrix.

  • Sample Pre-treatment: Dilute 100 µL of the biological sample (e.g., plasma) with 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with strong cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. b. Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
Sample Preparation MethodMatrix Effect (%)Recovery (%)Relative Standard Deviation (RSD, n=6)
Protein Precipitation (PPT)65% (Ion Suppression)92%< 15%
Liquid-Liquid Extraction (LLE)88% (Minor Suppression)75%< 10%
Solid-Phase Extraction (SPE)97% (Negligible Effect)85%< 5%

Note: These are representative values to illustrate the comparative efficacy of the cleanup methods. Actual results may vary.

Table 2: Effect of Chromatographic Modifications on this compound Signal
Chromatographic ConditionAnalyte Peak Tailing FactorSignal-to-Noise Ratio
Standard Gradient (5-95% B in 5 min)1.8150
Modified Gradient (30-70% B in 8 min)1.2280
Alternative Column (Phenyl-Hexyl)1.1310

Note: Data illustrates potential improvements in peak shape and sensitivity with chromatographic optimization.

Visualizations

Workflow for Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_1 Assessment cluster_3 Validation start Poor Reproducibility / Low Sensitivity for this compound check_me Suspect Matrix Effects? start->check_me assess Perform Post-Extraction Spike or Post-Column Infusion check_me->assess Yes is_me Matrix Effect Confirmed? assess->is_me sample_prep Optimize Sample Preparation (SPE > LLE > PPT) is_me->sample_prep Yes end_ok Method Validated is_me->end_ok No chromatography Modify LC Method (Gradient, Column) sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std revalidate Re-evaluate Method Performance internal_std->revalidate revalidate->end_ok end_nok Further Optimization Needed revalidate->end_nok

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.

Comparative Sample Preparation Workflow

G cluster_0 Sample cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) cluster_4 Analysis start Biological Sample (e.g., Plasma) ppt_step1 Add Acetonitrile start->ppt_step1 lle_step1 Add MTBE start->lle_step1 spe_step1 Condition start->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 end_node LC-MS/MS Analysis ppt_step2->end_node High Matrix lle_step2 Vortex & Centrifuge lle_step1->lle_step2 lle_step3 Collect Organic Layer lle_step2->lle_step3 lle_step3->end_node Medium Matrix spe_step2 Load spe_step1->spe_step2 spe_step3 Wash spe_step2->spe_step3 spe_step4 Elute spe_step3->spe_step4 spe_step4->end_node Low Matrix

Caption: Comparison of workflows for three common sample preparation techniques.

References

Scaling up the purification of Neoprocurcumenol using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Neoprocurcumenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for scaling up this compound purification?

A1: For the purification of sesquiterpenoids like this compound, silica gel is the most commonly used stationary phase. For scaling up, a silica gel with a mesh size of 60-120 or 230-400 is typically recommended to balance separation efficiency and flow rate.

Q2: Which solvent systems are suitable for the column chromatography of this compound?

A2: Non-polar to moderately polar solvent systems are generally effective. A common starting point is a mixture of n-hexane and ethyl acetate. The polarity is gradually increased to elute this compound. Other solvent systems that can be explored include combinations of chloroform and methanol. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.[1][2][3]

Q3: How do I determine the appropriate column size and loading capacity for my desired scale?

A3: When scaling up, the ratio of the crude sample weight to the stationary phase weight should be maintained. A general guideline for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation. To scale up, increase the column diameter while keeping the bed height proportional to the small-scale column to maintain linear flow velocity and resolution.[4][5]

Q4: What are the best practices for sample loading in a large-scale column?

A4: For large-scale purification, dry loading is often preferred over liquid loading. This involves pre-adsorbing the crude this compound extract onto a small amount of silica gel and then carefully adding this dry powder to the top of the packed column. This technique prevents band broadening and improves separation efficiency, especially for samples that have limited solubility in the initial mobile phase.

Q5: How can I monitor the purification process during column chromatography?

A5: Fractions should be collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles can then be pooled. For more precise analysis and purity determination of the pooled fractions, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Compound instability: this compound may be degrading on the silica gel column, especially if the run time is long or the silica is acidic. 2. Incomplete elution: The mobile phase may not be polar enough to elute all the compound. 3. Co-elution with other compounds: this compound might be present in fractions that are discarded due to perceived impurity.1. Neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing. Alternatively, consider using a different stationary phase like alumina. 2. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/chloroform mixture) to check for any remaining compound. 3. Re-analyze all collected fractions, including those initially considered impure, to ensure no product is being inadvertently discarded.
Poor Separation (Co-elution of Impurities) 1. Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating this compound from closely related impurities. 2. Column overloading: Too much crude sample has been loaded onto the column. 3. Poor column packing: Channeling or cracks in the stationary phase can lead to band broadening and poor separation.1. Optimize the solvent system using TLC. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might be necessary. Consider using a three-component solvent system for better resolution. 2. Reduce the sample load. A lower sample-to-silica ratio (e.g., 1:50 or 1:100) may be required. 3. Ensure the column is packed uniformly without any air bubbles or cracks. Wet slurry packing is often recommended for better results.
Peak Tailing 1. Compound interaction with active sites on silica: Acidic sites on the silica gel can strongly interact with the compound. 2. High sample concentration: Highly concentrated bands can lead to tailing.1. Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to block active sites on the silica gel. 2. Dilute the sample before loading or reduce the overall sample load.
Compound Crystallizes on the Column 1. Low solubility in the mobile phase: The compound may be precipitating at the top of the column as the more polar loading solvent is replaced by the less polar mobile phase.1. Use a stronger (more polar) initial mobile phase or a dry loading technique where the compound is pre-adsorbed onto silica. 2. Ensure the laboratory temperature is stable, as a drop in temperature can decrease solubility.

Experimental Protocols

Small-Scale TLC Analysis for Solvent System Optimization
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane or acetone). Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the test solvent system (e.g., varying ratios of n-hexane:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the this compound spot. The ideal Rf for column chromatography is between 0.2 and 0.3.[1][2][3]

Scaling Up: Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the desired scale.

    • Add a small plug of glass wool or a sintered glass frit at the bottom of the column.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to settle uniformly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound extract in a minimal amount of a volatile solvent.

    • Add silica gel (approximately 2-3 times the weight of the crude extract) to the solution and mix thoroughly.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully layer this powder onto the top of the packed column.

  • Elution:

    • Start the elution with the initial non-polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate.

    • Maintain a constant flow rate. For large columns, applying gentle positive pressure (flash chromatography) can expedite the process.[7]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Purity and Yield Assessment:

    • Determine the final yield of the purified this compound.

    • Assess the purity using analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Data Presentation

Table 1: Solvent Systems for TLC Analysis of this compound (Hypothetical Data)

Solvent System (v/v)Rf Value of this compoundObservations
n-Hexane:Ethyl Acetate (9:1)0.15Spot is too low on the plate.
n-Hexane:Ethyl Acetate (8:2)0.28Good separation from less polar impurities. Ideal for starting column chromatography.
n-Hexane:Ethyl Acetate (7:3)0.45Moves too fast, potential for co-elution with more polar impurities.
Chloroform:Methanol (98:2)0.35Good separation, can be an alternative system.

Table 2: Scale-Up Parameters for this compound Purification (Example)

ParameterSmall ScalePilot ScaleProduction Scale
Crude Sample Load 1 g50 g500 g
Silica Gel (60-120 mesh) 50 g2.5 kg25 kg
Column Diameter (ID) 2 cm10 cm30 cm
Column Bed Height 20 cm20 cm20 cm
Initial Mobile Phase n-Hexane:EtOAc (9:1)n-Hexane:EtOAc (9:1)n-Hexane:EtOAc (9:1)
Final Mobile Phase n-Hexane:EtOAc (7:3)n-Hexane:EtOAc (7:3)n-Hexane:EtOAc (7:3)
Gradient Volume 500 mL12.5 L125 L
Typical Flow Rate 5 mL/min125 mL/min1.1 L/min
Expected Yield ~200 mg~10 g~100 g
Expected Purity >95%>95%>95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_extract Crude this compound Extract tlc TLC Solvent System Optimization crude_extract->tlc column_packing Column Packing (Silica Gel) tlc->column_packing sample_loading Dry Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC/HPLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? overloading Column Overloaded? start->overloading Yes solvent Solvent System Suboptimal? start->solvent No reduce_load Reduce Sample Load overloading->reduce_load packing Poor Column Packing? solvent->packing No optimize_solvent Re-optimize Solvent System via TLC solvent->optimize_solvent repack_column Repack Column Carefully packing->repack_column

References

Technical Support Center: Synthesis of the Neoprocurcumenol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Neoprocurcumenol scaffold and related guaiane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound scaffold?

A1: The synthesis of the this compound scaffold, a member of the guaiane sesquiterpenoid family, presents several key challenges:

  • Construction of the Hydroazulene Core: The central difficulty lies in the stereocontrolled synthesis of the bicyclo[5.3.0]decane (hydroazulene) ring system, which consists of a five-membered ring fused to a seven-membered ring.

  • Stereochemical Control: The scaffold possesses multiple contiguous stereocenters that require precise control during the synthesis to obtain the desired diastereomer.

  • Functional Group Manipulation: The presence of various oxygenated functional groups necessitates a robust protecting group strategy and chemoselective transformations.

  • Potential for Epimerization: Certain stereocenters can be prone to epimerization under non-optimal reaction conditions, leading to mixtures of diastereomers that can be difficult to separate.

Q2: Which synthetic strategies are most common for constructing the guaiane skeleton?

A2: Three main strategies have been successfully employed for the synthesis of the guaiane hydroazulene core:

  • [4+3] Cycloaddition: This method involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an allyl cation) to form the seven-membered ring.

  • Intramolecular Aldol-type Reactions: This approach utilizes a suitably functionalized precursor to form one of the rings through an intramolecular carbon-carbon bond formation.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the seven-membered ring from a diene precursor, often with high efficiency.

Q3: Are there any reported total syntheses of this compound?

A3: As of late 2025, a formal total synthesis of this compound has not been extensively reported in peer-reviewed literature, making a definitive, step-by-step guide challenging. However, the synthesis of structurally related guaiane sesquiterpenoids provides a strong foundation for approaching its synthesis. This guide draws upon those related syntheses to address potential challenges.

Troubleshooting Guides

Challenges in [4+3] Cycloaddition for Hydroazulene Synthesis

The [4+3] cycloaddition is a powerful method for constructing the seven-membered ring of the guaiane core. However, researchers may encounter issues with yield, regioselectivity, and diastereoselectivity.

Problem: Low Yield in [4+3] Cycloaddition

Possible Cause Troubleshooting Suggestion
Decomposition of the oxyallyl cation intermediate. Use of finely divided and activated metals (e.g., Zn-Cu couple) can be crucial. Sonication can also improve reaction rates and minimize decomposition.
Slow reaction rate. Increase the concentration of the diene component. For furan derivatives, which are common dienes, using them as the solvent can be effective.
Unfavorable reaction conditions. Screen different Lewis acids and solvents. For Rh-catalyzed [4+3] cycloadditions, catalyst loading and ligand choice are critical parameters to optimize.[1]

Problem: Poor Diastereoselectivity

Possible Cause Troubleshooting Suggestion
Lack of facial selectivity in the approach of the diene to the allyl cation. The use of chiral auxiliaries on the diene or the dienophile can induce facial selectivity. Chiral Lewis acids can also be employed to catalyze enantioselective cycloadditions.
Flexibility of the transition state. Lowering the reaction temperature can enhance selectivity by favoring the lower energy transition state.
Substrate control is not effective. Modify the substrate to introduce sterically demanding groups that can direct the cycloaddition from a specific face.

Experimental Protocol: Rh-catalyzed [4+3] Cycloaddition

The following is a general procedure adapted from the synthesis of related guaiane sesquiterpenes for a Rh-catalyzed [4+3] cycloaddition to form the hydroazulene scaffold.[1]

  • To a solution of the diazoester (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the furan derivative (5.0 equiv).

  • Add the Rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cycloadduct.

G Workflow for [4+3] Cycloaddition start Start: Prepare Diazoester and Furan reaction Rh-catalyzed [4+3] Cycloaddition start->reaction workup Reaction Workup and Purification reaction->workup product Hydroazulene Core workup->product troubleshoot Low Yield or Selectivity? workup->troubleshoot troubleshoot->product No optimize Optimize: Catalyst, Solvent, Temperature troubleshoot->optimize Yes optimize->reaction

Caption: Workflow for [4+3] Cycloaddition.

Challenges in Intramolecular Aldol-Type Reactions

Intramolecular aldol or related cyclizations are often used to form the five or seven-membered ring of the guaiane scaffold. Key issues include controlling the regioselectivity of enolate formation and the stereoselectivity of the cyclization.

Problem: Formation of undesired ring size

Possible Cause Troubleshooting Suggestion
Multiple possible enolates can form. Use of kinetic (e.g., LDA at -78 °C) vs. thermodynamic (e.g., NaH, heat) conditions can favor the formation of a specific enolate.
Baldwin's rules are not being followed for the favored cyclization. Redesign the precursor to favor the desired ring closure (e.g., changing the length of the tether between the enolate and the electrophile).

Problem: Poor Stereoselectivity in the Aldol Adduct

Possible Cause Troubleshooting Suggestion
Lack of facial selectivity in the intramolecular attack. The use of chiral bases or auxiliaries can influence the stereochemical outcome. Substrate-based control by existing stereocenters is often crucial and may require modeling to predict the favored transition state.
Epimerization of the newly formed stereocenter. Use milder bases and lower reaction temperatures. Quench the reaction at low temperature before warming up.

Experimental Protocol: Intramolecular Aldol Cyclization

The following is a general procedure for an intramolecular aldol cyclization to form a hydroazulene system.

  • To a solution of the diketone precursor (1.0 equiv) in an anhydrous solvent (e.g., THF) at -78 °C, add a solution of LDA (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Troubleshooting Intramolecular Aldol Cyclization start Start: Diketone Precursor reaction Intramolecular Aldol Reaction start->reaction analysis Analyze Product Mixture reaction->analysis desired_product Desired Hydroazulene analysis->desired_product Correct Isomer undesired_product Incorrect Regio- or Stereoisomer analysis->undesired_product Incorrect Isomer troubleshoot_regio Adjust Base/Temperature for Regioselectivity undesired_product->troubleshoot_regio Wrong Ring Size troubleshoot_stereo Modify Substrate/Chiral Auxiliary for Stereoselectivity undesired_product->troubleshoot_stereo Wrong Stereochemistry troubleshoot_regio->reaction troubleshoot_stereo->reaction

Caption: Troubleshooting Intramolecular Aldol Cyclization.

Challenges in Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming the seven-membered ring in the guaiane scaffold. Common issues include catalyst deactivation, low yields, and E/Z selectivity.

Problem: Low Yield or No Reaction in RCM

Possible Cause Troubleshooting Suggestion
Catalyst deactivation. Ensure the use of rigorously degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Certain functional groups can chelate to the metal and inhibit catalysis; consider protecting these groups.
High dilution is not maintained. RCM is an intramolecular process that competes with intermolecular oligomerization. Use of a syringe pump for slow addition of the substrate to the catalyst solution can favor the desired cyclization.
Incorrect catalyst choice. For sterically hindered or electron-deficient olefins, second or third-generation Grubbs or Hoveyda-Grubbs catalysts may be more effective.

Problem: Poor E/Z Selectivity

Possible Cause Troubleshooting Suggestion
Thermodynamic equilibrium favors a mixture of isomers. The E/Z ratio can sometimes be influenced by the choice of catalyst and reaction temperature. Some newer catalysts offer improved Z-selectivity.
Ring strain influences the geometry of the double bond. It may be necessary to accept the obtained E/Z mixture and separate the isomers chromatographically, or to plan for a subsequent isomerization or selective reaction of one isomer.

Experimental Protocol: Ring-Closing Metathesis

The following is a general procedure for an RCM reaction to form a seven-membered ring.

  • Dissolve the diene precursor (1.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene) to make a dilute solution (e.g., 0.01 M).

  • In a separate flask, dissolve the RCM catalyst (e.g., Grubbs II catalyst, 0.05 equiv) in a small amount of the same degassed solvent.

  • Using a syringe pump, add the solution of the diene precursor to the catalyst solution over a period of several hours at room temperature or gentle reflux.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography.

G Key Steps in Ring-Closing Metathesis start Start: Diene Precursor setup High Dilution Setup under Inert Atmosphere start->setup addition Slow Addition of Substrate to Catalyst setup->addition reaction Ring-Closing Metathesis addition->reaction quench Quench with Ethyl Vinyl Ether reaction->quench purification Purification quench->purification product Cyclized Product purification->product

Caption: Key Steps in Ring-Closing Metathesis.

Data Summary

The following tables summarize typical yields and diastereoselectivities for key reactions in the synthesis of guaiane-related scaffolds, as reported in the literature. These values can serve as a benchmark for your own experiments.

Table 1: Representative Yields for [4+3] Cycloaddition Reactions

Diene Dienophile Conditions Yield (%) Reference
FuranOxyallyl cation (from dibromoketone)Zn-Cu, sonication75-85General Literature
Substituted FuranDiazoesterRh₂(OAc)₄, CH₂Cl₂60-75[1]

Table 2: Representative Yields and Selectivities for Intramolecular Aldol Cyclizations

Substrate Conditions Yield (%) diastereomeric ratio (d.r.) Reference
1,6-DiketoneLDA, THF, -78 °C to rt70-85>10:1General Literature
Keto-aldehydeK₂CO₃, MeOH, rt65-803:1 to 5:1General Literature

Table 3: Representative Yields for Ring-Closing Metathesis

Substrate Catalyst Concentration (M) Yield (%) Reference
Acyclic DieneGrubbs II0.00580-95General Literature
Sterically Hindered DieneHoveyda-Grubbs II0.0170-85General Literature

References

Technical Support Center: Resolution of Neoprocurcumenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of Neoprocurcumenol from its isomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation process.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation of isomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for terpenoids. - Optimize mobile phase: For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol). - Evaluate temperature effects: Lower temperatures can sometimes improve resolution, although this may increase analysis time.
Peak tailing or fronting - Column overload. - Inappropriate mobile phase additive. - Secondary interactions with the stationary phase.- Reduce sample concentration: Overloading the column is a common cause of poor peak shape. - Additives: For basic compounds, a small amount of a basic additive (e.g., diethylamine) may be needed. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can improve peak symmetry. - Change mobile phase modifier: Switching between isopropanol and ethanol, for example, can alter interactions and improve peak shape.
Irreproducible retention times - Inadequate column equilibration. - Fluctuations in temperature or mobile phase composition. - "Memory effects" from previous analyses.- Ensure proper equilibration: Equilibrate the column with the mobile phase for a sufficient time before each injection, especially when changing solvents. - Use a column thermostat: Maintain a constant temperature to ensure consistent retention. - Dedicated column: If possible, dedicate a column to a specific separation to avoid memory effects from additives used in other methods.
High backpressure - Blockage of the column inlet frit. - Precipitation of the sample in the mobile phase. - Particulate matter from the sample or system.- Reverse flush the column: This can dislodge particulates from the inlet frit. Note: Only do this if the column manufacturer's instructions permit it. - Ensure sample solubility: The sample must be fully dissolved in the mobile phase or a weaker solvent. - Filter samples: Use a 0.22 µm or 0.45 µm syringe filter before injection.
Loss of resolution over time - Column degradation. - Contamination of the stationary phase.- Implement a column wash procedure: After a set number of injections, wash the column with a strong solvent to remove strongly retained compounds. - Use a guard column: This will protect the analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in separating this compound from its isomers?

A1: The primary challenge lies in the structural similarity of the isomers. This compound, a sesquiterpenoid, can exist as multiple stereoisomers (enantiomers and diastereomers) with very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Chiral chromatography is typically required to resolve these isomers.

Q2: Which chromatographic techniques are most effective for resolving this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose. Chiral Gas Chromatography (GC) can also be employed, particularly for more volatile terpenoids.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A3: SFC offers several advantages, including:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates and shorter run times.[1]

  • Reduced solvent consumption: SFC primarily uses compressed CO2, significantly reducing the use of organic solvents, making it a "greener" and more cost-effective technique.[1]

  • Easier fraction collection: The CO2 in the mobile phase evaporates upon depressurization, leaving the purified compound in a smaller volume of co-solvent, which simplifies downstream processing.

Q4: How do I select the right chiral stationary phase (CSP) for my separation?

A4: The selection of the optimal CSP is often empirical. A good starting point for terpenoids like this compound is to screen a variety of polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) under normal-phase or SFC conditions. These are known to be effective for a wide range of chiral compounds.

Q5: Can crystallization be used to separate this compound isomers?

A5: Yes, crystallization-based methods can be effective for isomer separation. Techniques like preferential crystallization or diastereomeric salt formation (if the molecule has acidic or basic functional groups) can be employed. However, developing a successful crystallization method can be time-consuming and is highly dependent on the specific properties of the isomers.

Experimental Protocols

The following protocols provide a starting point for developing a separation method for this compound and its isomers. Optimization will likely be required to achieve baseline resolution.

Representative Chiral HPLC Method for Guaiane Sesquiterpenoids

This method is based on a reported separation of guaiane sesquiterpenes and serves as a representative starting point for this compound.[2]

Parameter Condition
Column Chiralpak IC (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient (controlled, e.g., 25 °C)
Detection UV at an appropriate wavelength (e.g., 210 nm)
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase.
General Method Development Workflow for Chiral SFC
Step Procedure
1. Initial Screening Screen a set of chiral columns (e.g., Chiralpak IA, IB, IC, ID) with a generic gradient. Mobile Phase A: CO2 Mobile Phase B: Methanol Gradient: 5% to 40% B over 5-10 minutes.
2. Co-solvent Selection If the initial screen shows promise, test other alcohol co-solvents such as ethanol or isopropanol.
3. Additive Screening If peak shape is poor, add a small amount of an additive to the co-solvent (e.g., 0.1% diethylamine for basic compounds, 0.1% trifluoroacetic acid for acidic compounds).
4. Optimization Once the best column, co-solvent, and additive are identified, optimize the separation by adjusting the gradient slope, temperature, and backpressure.
5. Isocratic Conversion For preparative separations, convert the optimized gradient method to an isocratic method for higher throughput.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_post Post-Separation Sample Crude this compound Isomer Mixture Dissolve Dissolve in Mobile Phase/ Injection Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column (HPLC or SFC) Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect Fraction Fraction Collection Detect->Fraction Analysis Purity Analysis Fraction->Analysis Solvent Solvent Evaporation Fraction->Solvent Isolated Isolated Isomers Solvent->Isolated Troubleshooting_Logic Start Poor Isomer Resolution Q1 Have you screened multiple chiral columns? Start->Q1 Action1 Screen Polysaccharide-based CSPs Q1->Action1 No Q2 Is mobile phase optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Vary % modifier (alcohol). Test different alcohols. Q2->Action2 No Q3 Is peak shape acceptable? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Additives (acidic/basic). Reduce sample load. Q3->Action3 No End Improved Resolution Q3->End Yes A3_Yes Yes A3_No No Action3->End

References

Validation & Comparative

Validation of an Analytical Method for Neoprocurcumenol: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Neoprocurcumenol, a sesquiterpenoid with larvicidal properties. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a comparison with alternative analytical techniques is presented to aid in the selection of the most appropriate method for specific research needs.

Introduction to this compound and Analytical Method Validation

This compound (C₁₅H₂₂O₂) is a sesquiterpenoid found in plants such as Curcuma aromatica.[1][2] Its biological activity necessitates the development of accurate and reliable analytical methods for its quantification in various matrices. The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable data for quality control, stability studies, and research.[3] The ICH guidelines provide a framework for the validation of analytical procedures, encompassing various performance characteristics.[4][5][6]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of sesquiterpenoids and curcuminoids due to its high resolution, sensitivity, and accuracy.[7] This guide outlines a hypothetical reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol: RP-HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

Validation of the HPLC Method according to ICH Guidelines

The following tables summarize the hypothetical validation data for the proposed HPLC method.

Table 1: System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor≤ 21.2
Theoretical Plates> 20005500
% RSD of Peak Area≤ 1.0%0.5%
Table 2: Linearity and Range
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
599.50.8
50100.20.5
9099.80.6
Table 4: Precision
Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day)500.7
Intermediate Precision (Inter-day)501.2
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHypothetical Value (µg/mL)
LOD0.1
LOQ0.3
Table 6: Robustness
Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2°C)No significant change
Mobile Phase Composition (± 2%)No significant change

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Table 7: Comparison of Analytical Methods for this compound
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High resolution, good sensitivity and precision, widely available.May require derivatization for compounds without a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Thin-Layer Chromatography (TLC/HPTLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, cost-effective, high throughput for qualitative screening.Lower resolution and sensitivity compared to HPLC, quantification can be less precise.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.Very simple, fast, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds in the matrix.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose and Scope select_method Select Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report revalidation Revalidation (if required) acceptance_criteria->revalidation validation_report->revalidation

Caption: Workflow for analytical method validation based on ICH guidelines.

Conclusion

The presented hypothetical HPLC method, validated according to ICH guidelines, demonstrates a robust, accurate, and precise approach for the quantification of this compound. The choice of an analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide serves as a practical framework for researchers and scientists involved in the development and validation of analytical methods for natural products and pharmaceutical compounds.

References

Comparative Analysis of Neoprocurcumenol (Curcumenol) Content in Various Curcuma Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Neoprocurcumenol, commonly referred to as Curcumenol, content across different Curcuma species. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols for extraction and analysis, and visualization of the relevant biological signaling pathways.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different Curcuma species and is influenced by the extraction method employed. The following table summarizes the reported quantitative data for this compound in several Curcuma extracts.

Curcuma SpeciesExtract TypeThis compound Content (mg/g of dry rhizome)Reference
Curcuma phaeocaulisWater Extract0.310[1]
Curcuma wenyujinWater Extract0.271[1]
Curcuma kwangsiensisWater Extract0.066[1]
Curcuma longaWater Extract0.058[1]
Curcuma aromaticaNot Specified1.0091 - 1.4891
Curcuma longa (syn. C. domestica)Rhizome Oil18.2% of total oil[2]

Experimental Protocols

Detailed methodologies for the extraction and quantification of this compound are crucial for reproducible research. Below are summaries of commonly employed experimental protocols.

Extraction Methodologies

Several techniques have been utilized to extract this compound from Curcuma rhizomes, each with its own set of parameters.

  • Ultrasonic Extraction:

    • Solvent: 70% Methanol[1]

    • Power and Frequency: 600 W, 40 kHz[1]

    • Duration: 30 minutes[1]

    • Recovery Rate: 99.8%[1]

  • Pressurized Liquid Extraction:

    • Solvent: Methanol[1]

    • Temperature: 100 °C[1]

    • Pressure: 1000 psi[1]

    • Static Extraction Time: 5 minutes[1]

    • Flush Volume: 40%[1]

    • Recovery Rate: 90%[1]

  • Soxhlet Extraction:

    • Solvent: Ethanol[3]

    • Sample Size: 25.00 g of Curcuma powder[3]

    • Solvent Volume: 150 mL[3]

    • Duration: 3 hours[3]

    • Post-extraction: The solvent is evaporated to obtain the extract[3].

Quantification Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the precise quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like acetonitrile and water, often with a small percentage of acid (e.g., phosphoric acid) to improve peak shape.

  • Detection: UV detection is commonly performed at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using known concentrations of a pure this compound standard. The method should be validated for linearity, accuracy, and precision[4][5][6].

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway modulated by this compound.

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analysis start Dried Curcuma Rhizome Powder extraction Extraction (e.g., Ultrasonic, PLE, Soxhlet) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation extract Crude Curcuma Extract evaporation->extract hplc_prep Sample Preparation for HPLC (Dilution & Filtration) extract->hplc_prep Dissolve in appropriate solvent hplc HPLC Analysis hplc_prep->hplc quantification Quantification (Peak Area vs. Standard Curve) hplc->quantification end Final Result quantification->end This compound Content

Caption: Experimental workflow for this compound extraction and quantification.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk mapk MAPK (JNK, p38) tlr4->mapk ikba p-IκBα ikk->ikba Phosphorylation ikba_nfkb IκBα-NF-κB Complex ikba_nfkb->ikk nfkb NF-κB (p65) ikba->nfkb IκBα degradation, NF-κB release nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Nuclear Translocation p_mapk p-MAPK mapk->p_mapk Phosphorylation gene Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, TNF-α) p_mapk->gene nfkb_nuc->gene This compound This compound This compound->ikk Inhibits This compound->nfkb Inhibits Translocation This compound->mapk Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

A Head-to-Head Comparison of Terpenoid-Based Larvicides and Synthetic Alternatives for Mosquito Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of naturally derived terpenoids from the Zingiberaceae family, including compounds related to procurcumenol, reveals their potential as potent larvicides for mosquito control. This guide offers a head-to-head comparison with commonly used synthetic larvicides, presenting key performance data, experimental methodologies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Performance: A Comparative Analysis

The larvicidal efficacy of various agents is typically quantified by the lethal concentration required to kill 50% (LC50) and 90% (LC90) of a larval population over a specified period. The following tables summarize the reported larvicidal activities of key terpenoids and synthetic larvicides against major mosquito vectors. It is important to note that LC50 and LC90 values can vary significantly based on the mosquito species, larval instar, exposure time, and specific experimental conditions.

Natural Larvicide (Terpenoid) Mosquito Species LC50 (ppm) LC90 (ppm) Exposure Time (h)
Ar-turmerone (from Curcuma longa) Aedes aegypti2.5Not Reported24
Anopheles quadrimaculatus2.8Not Reported24
Curcuminoids (from Curcuma longa) Aedes aegyptiNot ReportedNot ReportedNot Reported
Essential Oil of Zingiber officinale Culex quinquefasciatus50.78Not Reported24
Essential Oil of Curcuma longa (Leaf) Anopheles quadrimaculatus1.8Not Reported24
Aedes aegypti8.9Not Reported24
Essential Oil of Curcuma longa (Rhizome) Anopheles gambiae172924
Synthetic Larvicide Mosquito Species LC50 (ppm) LC90 (ppm) Exposure Time (h)
Temephos Anopheles stephensi0.00250.005224
Culex quinquefasciatus0.1838Not Reported24
Permethrin Aedes aegypti0.003 - 0.006Not Reported24
Methoprene Aedes aegypti~0.0001Not ReportedNot Reported

Experimental Protocols

The data presented in this guide are derived from various scientific studies, each employing specific methodologies. Below are generalized experimental protocols typical for larvicidal bioassays.

Larvicidal Bioassay Protocol (General)

A standardized larvicidal bioassay is conducted to determine the efficacy of a compound against mosquito larvae.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Mosquito Rearing (e.g., Aedes aegypti, 3rd instar larvae) C Introduction of Larvae (20-25 larvae per replicate) A->C B Preparation of Test Solutions (Terpenoids/Synthetics in solvent) D Application of Test Solutions (Varying concentrations) B->D C->D F Incubation (24-48 hours at controlled temperature) D->F E Control Groups (Solvent only and untreated) E->F G Mortality Count F->G H Data Analysis (Probit analysis to determine LC50/LC90) G->H Synthetic_Larvicide_Pathways cluster_organophosphates Organophosphates (Temephos) cluster_pyrethroids Pyrethroids (Permethrin) cluster_igrs Insect Growth Regulators (Methoprene) OP Temephos AChE Acetylcholinesterase (AChE) Inhibition OP->AChE ACh Acetylcholine Accumulation AChE->ACh Paralysis Paralysis & Death ACh->Paralysis PY Permethrin NaChannel Voltage-gated Sodium Channel Activation PY->NaChannel Nerve Continuous Nerve Impulses NaChannel->Nerve Paralysis2 Paralysis & Death Nerve->Paralysis2 IGR Methoprene JH Juvenile Hormone Mimicry IGR->JH Molt Disruption of Molting JH->Molt Death Developmental Arrest & Death Molt->Death Terpenoid_Action_Pathway cluster_targets Potential Targets cluster_effects Physiological Effects Terpenoid Terpenoids (e.g., Ar-turmerone) NervousSystem Nervous System (AChE, Octopamine Receptors) Terpenoid->NervousSystem Midgut Midgut Cells Terpenoid->Midgut Enzymes Detoxification Enzymes (e.g., GSTs) Terpenoid->Enzymes Neurotoxicity Neurotoxicity & Paralysis NervousSystem->Neurotoxicity GutDamage Disrupted Digestion & Nutrient Absorption Midgut->GutDamage EnzymeInhibition Inhibition of Detoxification Enzymes->EnzymeInhibition LarvalDeath Larval Death Neurotoxicity->LarvalDeath GutDamage->LarvalDeath EnzymeInhibition->LarvalDeath

Cross-validation of Neoprocurcumenol quantification methods (HPLC vs. GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles and Applicability

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a stationary phase. The separated compounds are then detected and identified by a mass spectrometer. Given that Neoprocurcumenol is a component of essential oils, it is expected to have sufficient volatility for GC-MS analysis.

Quantitative Data Summary

The following tables summarize the expected validation parameters for the quantification of this compound by HPLC and GC-MS, based on performance data for similar analytes and adherence to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Table 1: HPLC Method Validation Parameters for this compound Quantification (Hypothetical Data)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.99

Table 2: GC-MS Method Validation Parameters for this compound Quantification (Hypothetical Data)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.03 ng/mL
Specificity Unique mass spectrum and no co-eluting peaksConfirmed by mass spectral library match

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These are model protocols and may require optimization based on the specific sample matrix and instrumentation.

HPLC Method Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water (with 0.1% formic acid)

  • A gradient elution starting from 50% A to 90% A over 20 minutes, followed by a 5-minute hold at 90% A and a 5-minute re-equilibration at 50% A.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25 °C

  • Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

5. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

GC-MS Method Protocol

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

2. Carrier Gas and Flow Rate:

  • Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

3. Sample Preparation:

  • Dilute the sample containing this compound in a volatile solvent (e.g., hexane or ethyl acetate).

  • If necessary, perform derivatization to improve volatility and thermal stability, although this is unlikely to be required for this compound.

4. GC Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection mode: Splitless or split (e.g., 1:20 split ratio).

  • Injection volume: 1 µL.

5. MS Conditions:

  • Ion source temperature: 230 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Mass scan range: m/z 40-400.

  • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity, monitoring characteristic ions of this compound.

Method Comparison Workflow

The following diagram illustrates the logical workflow for comparing the HPLC and GC-MS methods for this compound quantification.

start Start: this compound Sample sample_prep Sample Preparation (Extraction, Dilution) start->sample_prep hplc_branch HPLC Analysis sample_prep->hplc_branch gcms_branch GC-MS Analysis sample_prep->gcms_branch hplc_validation Method Validation (HPLC) (Linearity, Accuracy, Precision, etc.) hplc_branch->hplc_validation gcms_validation Method Validation (GC-MS) (Linearity, Accuracy, Precision, etc.) gcms_branch->gcms_validation data_comparison Data Comparison (Quantitative Results, LOD, LOQ) hplc_validation->data_comparison gcms_validation->data_comparison conclusion Conclusion: Select Optimal Method data_comparison->conclusion

Caption: Workflow for comparing HPLC and GC-MS quantification of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-MS is likely to offer higher sensitivity and specificity, making it the preferred method for detecting trace amounts of this compound. Its ability to provide structural information through mass spectrometry is a significant advantage for compound identification.

  • HPLC is a robust and versatile technique that is particularly useful when dealing with complex matrices or when the analyte is thermally unstable. It is also a more straightforward technique to implement in many quality control laboratories.

Ultimately, the selection of the optimal method should be based on a thorough validation process that considers the specific analytical needs, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a foundational framework for researchers to initiate such a cross-validation study for this compound.

References

Benchmarking the Stability of Neoprocurcumenol Against Other Natural Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective and environmentally benign pest management solutions has led to a resurgence of interest in natural insecticides. Neoprocurcumenol, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has demonstrated notable insecticidal properties.[1][2][3] However, for any natural compound to be a viable candidate for broad-scale application, its stability under various environmental conditions is a critical determinant of its efficacy and shelf-life. This guide provides a comparative benchmark of the stability of this compound against three widely recognized natural insecticides: Pyrethrins, Azadirachtin, and Rotenone.

While specific kinetic data on this compound's degradation is not extensively available in public literature—highlighting a crucial area for future research—this guide synthesizes available data for its chemical class and established alternatives to provide a robust comparative framework.

Comparative Stability Analysis

The stability of an insecticide is its ability to resist degradation from environmental factors such as light (photolysis), water (hydrolysis), heat (thermolysis), and air (oxidation). Rapid degradation can reduce field efficacy, requiring more frequent applications, whereas excessive persistence can lead to undesirable environmental accumulation.[4]

The following table summarizes the known stability characteristics of these key natural insecticides.

Parameter This compound (Sesquiterpenoid) Pyrethrins Azadirachtin (Neem) Rotenone
Chemical Class SesquiterpenoidEsterTetranortriterpenoidIsoflavonoid
Photostability Data not available. As a terpenoid, expected to be susceptible to photodegradation.Very Low. Extremely sensitive to UV light; half-life can be measured in hours in direct sunlight.[5][6]Low. Rapidly degrades in sunlight. Half-life of Azadirachtin-A is ~11.3 hours.[7]Low. Rapidly degrades via photolysis. Half-life on soil surfaces can be 5-7 hours under natural sunlight.[8]
Hydrolytic Stability Data not available.Susceptible to hydrolysis, especially under alkaline conditions.Unstable in both strongly acidic and alkaline conditions. Most stable in mildly acidic solutions (pH 4-6).[4][7][9]Stable in the absence of light and alkali. Degrades via hydrolysis.[10]
Thermal Stability Data not available. Likely degrades at elevated temperatures.[11]Unstable when exposed to heat and moisture.[5]Degrades with heat. The half-life of Azadirachtin-A in methanol is ~7 days at 50°C but drops to ~12 hours at 90°C.[7]Susceptible to thermal degradation. A 10°C temperature increase can decrease its half-life in soil by a factor of 2-4.[12]
Oxidative Stability Data not available. Terpenoids are generally prone to oxidation.Susceptible to oxidation by air.[5]Possesses reactive functional groups susceptible to oxidative degradation.[9]Data indicates susceptibility to oxidative processes.
General Persistence Low (Inferred)Very LowLow to ModerateLow

Mode of Action Overview

The diverse chemical structures of these insecticides lead to different modes of action, which is a key consideration in pest management for mitigating resistance.

  • This compound (Putative): As a sesquiterpenoid, this compound may act as an insect growth regulator by interfering with juvenile hormone (JH) pathways, given its structural similarities to JH.[13] Other sesquiterpenoids are known to be antifeedants or neurotoxins that inhibit enzymes like acetylcholinesterase (AChE).[14][15]

  • Pyrethrins: These compounds are potent neurotoxins that act on the voltage-gated sodium channels of nerve cells, causing rapid paralysis and "knockdown" of insects.[5]

  • Azadirachtin: This molecule is primarily an insect growth regulator (IGR). It blocks the synthesis and release of the molting hormone ecdysone, disrupting insect development. It also acts as a powerful antifeedant and oviposition deterrent.[4]

  • Rotenone: Rotenone is a metabolic inhibitor that targets the electron transport chain in mitochondria, blocking cellular respiration and leading to energy depletion and death.[10]

Experimental Protocols: Forced Degradation Studies

To empirically determine the stability of this compound and generate quantitative, comparable data, a standardized Forced Degradation (Stress Testing) study is required. This involves subjecting the active pharmaceutical ingredient (API) to conditions more severe than its intended storage to accelerate degradation.[16][17]

Objective: To identify degradation pathways, characterize degradation products, and establish the intrinsic stability of the molecule. A degradation level of 10-20% is typically targeted to ensure that relevant degradation products are formed without destroying the molecule entirely.[18]

1. Sample Preparation:

  • Prepare stock solutions of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare parallel samples of the drug product (formulation) if applicable.

  • Control samples should be stored under refrigerated and dark conditions (e.g., 5°C) for the duration of the study.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[19]

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate under the same temperature and time conditions as the acid hydrolysis. Neutralize before analysis.[19]

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for a defined period, protected from light.[20]

  • Thermal Degradation (Thermolysis): Expose the solid compound (powder) and the solution to elevated temperatures (e.g., 50°C, 60°C, 70°C in 10°C increments above accelerated testing) in a calibrated oven.[16]

  • Photolytic Degradation: Expose the sample solution in a photochemically transparent container (e.g., quartz) to a light source capable of emitting UV and visible light. The total illumination should be no less than 1.2 million lux hours and 200 watt hours/square meter.[16] A parallel sample wrapped in aluminum foil serves as a dark control.

3. Analysis:

  • At each time point, an aliquot of the stressed sample is withdrawn.

  • Samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometry (MS) detection.

  • The method must be able to separate the intact this compound peak from all degradation product peaks.

  • Quantify the remaining percentage of this compound and calculate the percentage of each degradation product.

  • Determine the degradation kinetics (e.g., half-life, t₅₀) under each condition.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the distinct modes of action of the compared insecticides.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Pure this compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 70°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify API & Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics (Half-life) Data->Kinetics Insecticide_Modes_of_Action cluster_neuro Neurotoxic Action cluster_growth Growth Regulation cluster_metabolic Metabolic Inhibition Pyr Pyrethrins Na_Channel Voltage-Gated Na+ Channels Pyr->Na_Channel disrupts Paralysis Nerve Paralysis & Knockdown Na_Channel->Paralysis leads to Aza Azadirachtin Hormone Molting / Juvenile Hormone Synthesis Aza->Hormone inhibits Neo This compound (Putative Mechanism) Neo->Hormone interferes with Disruption Metamorphosis Disruption Hormone->Disruption leads to Rot Rotenone Mito Mitochondrial Electron Transport Chain Rot->Mito blocks ATP Cellular Respiration (ATP Production) Mito->ATP inhibits Death Cell Death ATP->Death causes

References

Safety Operating Guide

Proper Disposal of Neoprocurcumenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Neoprocurcumenol, ensuring laboratory safety and minimizing environmental impact.

This compound, a sesquiterpenoid with known larvicidal properties, requires careful handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, aligning with standard laboratory safety practices for bioactive organic compounds.

Chemical and Safety Data Overview

PropertyValueSource
Chemical Formula C₁₅H₂₂O₂PhytoBank
Molecular Weight 234.33 g/mol MedchemExpress.com[1]
Physical State Solid (Powder)AbMole BioScience
Water Solubility 0.31 g/L (Predicted)PhytoBank
Biological Activity LarvicidalMedchemExpress.com[1]
LC₅₀ (Mosquito Larvae) 13.69 ppmMedchemExpress.com[1]
LC₉₀ (Mosquito Larvae) 23.92 ppmMedchemExpress.com[1]

Experimental Protocol: Waste Preparation for Disposal

This protocol details the methodology for preparing this compound waste for collection by a certified hazardous waste management service. The primary method of disposal for this type of organic waste is high-temperature incineration.

Objective: To safely prepare solid this compound and contaminated labware for disposal in a manner that complies with standard laboratory waste management practices.

Materials:

  • This compound solid waste

  • Contaminated labware (e.g., spatulas, weighing boats, gloves)

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated "Non-Halogenated Organic Liquid Waste" container

  • Suitable solvent (e.g., ethanol or acetone)

  • Wash bottle with the chosen solvent

  • Clearly labeled, sealable waste bag for contaminated solid items

Procedure:

  • Personnel Safety: Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, before handling this compound waste.

  • Dissolving Solid Waste:

    • For pure this compound solid waste, dissolve it in a minimal amount of a suitable non-halogenated solvent such as ethanol or acetone. This should be done in a fume hood.

    • The resulting solution should be transferred to a designated and clearly labeled "Non-Halogenated Organic Liquid Waste" container.

  • Decontaminating Labware:

    • Rinse any labware that has come into contact with this compound with the chosen solvent.

    • Collect the rinsate and add it to the "Non-Halogenated Organic Liquid Waste" container.

  • Disposal of Contaminated Solids:

    • Place any disposable items that are contaminated with this compound (e.g., gloves, weighing boats, paper towels) into a clearly labeled, sealable waste bag for hazardous solid waste.

  • Final Container Sealing and Labeling:

    • Ensure the lid of the "Non-Halogenated Organic Liquid Waste" container is securely fastened, but not overly tightened to allow for potential pressure changes.

    • The container must be clearly labeled with "Hazardous Waste," "Non-Halogenated Organic Liquid," and a full list of its contents, including "this compound" and the solvent used.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a certified hazardous waste disposal service.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships in the this compound disposal workflow and waste segregation process.

Neoprocurcumenol_Disposal_Workflow cluster_prep Preparation & Decontamination cluster_collection Waste Collection cluster_final Final Steps ppe 1. Don PPE dissolve 2. Dissolve Solid Waste in Solvent ppe->dissolve rinse 3. Rinse Contaminated Labware dissolve->rinse collect_solids 4. Bag Contaminated Disposables rinse->collect_solids liquid_waste 5. Add Solution & Rinsate to 'Non-Halogenated' Container rinse->liquid_waste solid_waste 6. Place Bag in Solid Waste Bin label_seal 7. Securely Seal & Label Containers liquid_waste->label_seal solid_waste->label_seal storage 8. Store in Designated Waste Area label_seal->storage disposal 9. Professional Disposal (Incineration) storage->disposal

Caption: Workflow for the proper disposal of this compound.

Waste_Segregation cluster_waste_source This compound Waste Source cluster_processing In-Lab Processing cluster_disposal_streams Final Disposal Streams source This compound (Solid) dissolved Dissolved in Ethanol/Acetone source->dissolved contaminated Contaminated Gloves, Wipers source->contaminated non_halo Non-Halogenated Organic Liquid Waste dissolved->non_halo solid_waste Solid Chemical Waste (for Incineration) contaminated->solid_waste

Caption: Waste segregation for this compound disposal.

References

Essential Safety and Logistical Information for Handling Neoprocurcumenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Neoprocurcumenol, along with operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a risk assessment based on its known properties and general laboratory safety standards necessitates the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes or aerosols.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat or a chemical-resistant apron is necessary to protect street clothing and skin from potential contamination.

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator may be required based on a formal risk assessment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for safe handling, storage, and emergency preparedness.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₂PhytoBank[1]
Molecular Weight 234.33 g/mol MedchemExpress, PhytoBank[1][2]
Predicted Water Solubility 0.31 g/LPhytoBank[1]
Predicted logP 2.35PhytoBank[1]
LC₅₀ (Mosquito Larvae) 13.69 ppmMedchemExpress[2]
LC₉₀ (Mosquito Larvae) 23.92 ppmMedchemExpress[2]

Experimental Protocols & Handling

General Handling and Storage:

This compound should be handled by qualified personnel experienced in working with chemical compounds.[3] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage as a powder, -20°C for 3 years or 4°C for 2 years is recommended. If in a solvent, store at -80°C for 6 months or -20°C for 1 month.[4]

Solution Preparation:

When preparing solutions, it is recommended to do so in a chemical fume hood. For cell-based assays, if using DMSO as a solvent, ensure the final concentration in the culture medium is less than 0.5% to avoid cytotoxicity.[4] For animal experiments, if using DMSO, the concentration should be less than 5%, and the use of hydrotropy agents like CMC-Na or Tween 80 may be necessary for solubility.[5]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be treated as chemical waste. Disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualized Workflows

Logical Workflow for Handling this compound

A 1. Conduct Risk Assessment B 2. Don Personal Protective Equipment (PPE) A->B C 3. Prepare Work Area (e.g., Fume Hood) B->C D 4. Weigh and Prepare this compound Solution C->D E 5. Conduct Experiment D->E F 6. Decontaminate Work Area and Equipment E->F G 7. Doff and Dispose of PPE F->G H 8. Segregate and Dispose of Chemical Waste G->H

Caption: A step-by-step logical workflow for the safe handling of this compound.

Decision Pathway for PPE Selection

Start Handling this compound? SplashRisk Potential for Splash or Aerosol? Start->SplashRisk Gloves Wear Chemical-Resistant Gloves Start->Gloves LabCoat Wear Lab Coat / Apron Start->LabCoat SolidHandling Handling Solid Compound? SplashRisk->SolidHandling No EyeProtection Wear Safety Goggles / Face Shield SplashRisk->EyeProtection Yes FumeHood Use Chemical Fume Hood SolidHandling->FumeHood Yes Respirator Consider Respirator SolidHandling->Respirator No EyeProtection->SolidHandling FumeHood->Respirator

Caption: A decision-making pathway for selecting appropriate PPE when handling this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.